Technical Documentation Center

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide
  • CAS: 926204-45-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

Abstract This technical guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and potential applications of the novel compound, N-(4-amino-2,6-dichlorophenyl)thiophene-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the synthesis, characterization, and potential applications of the novel compound, N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. As a molecule incorporating both a substituted aniline and a thiophene carboxamide moiety, it represents a scaffold of significant interest in medicinal chemistry and materials science. Thiophene-based structures are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines a proposed synthetic pathway, detailed experimental protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological significance, drawing upon established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction and Rationale

The thiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] These activities often stem from the ability of the thiophene ring and the carboxamide linker to participate in various biological interactions. The aromaticity and planarity of the thiophene ring can enhance receptor binding, and its structure allows for functionalization to improve selectivity and potency.[4]

The subject of this guide, N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, combines this key thiophene-3-carboxamide core with a 4-amino-2,6-dichloroaniline moiety. The dichloro-substitution pattern on the aniline ring is a common feature in pharmacologically active molecules, often influencing their metabolic stability and binding affinity. The additional amino group provides a potential site for further functionalization or can play a direct role in target engagement. Given the established anticancer and kinase inhibitory activities of related thiophene carboxamides, this novel compound is a compelling candidate for investigation.[3][5]

This guide provides a predictive but scientifically grounded exploration of this compound, from its rational synthesis to its potential for further development.

Proposed Synthesis

The most direct and logical synthetic route to N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is via the acylation of 4-amino-2,6-dichloroaniline with thiophene-3-carbonyl chloride. This is a standard method for amide bond formation.[6]

Synthesis of Precursors
  • Thiophene-3-carbonyl chloride: This precursor can be synthesized from thiophene-3-carboxylic acid by reaction with thionyl chloride or oxalyl chloride.[4][7]

  • 4-amino-2,6-dichloroaniline: This precursor is commercially available.

Proposed Synthetic Workflow

The proposed reaction involves the nucleophilic attack of the amino group of 4-amino-2,6-dichloroaniline on the carbonyl carbon of thiophene-3-carbonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the HCl byproduct generated during the reaction.[6]

G cluster_0 Precursor Synthesis cluster_1 Amide Bond Formation cluster_2 Purification Thiophene-3-carboxylic_acid Thiophene-3- carboxylic acid Thiophene-3-carbonyl_chloride Thiophene-3- carbonyl chloride Thiophene-3-carboxylic_acid->Thiophene-3-carbonyl_chloride Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Thiophene-3-carbonyl_chloride Reagent Target_Compound N-(4-amino-2,6-dichlorophenyl) thiophene-3-carboxamide Thiophene-3-carbonyl_chloride->Target_Compound Acylation 4-amino-2,6-dichloroaniline 4-amino-2,6- dichloroaniline 4-amino-2,6-dichloroaniline->Target_Compound Nucleophilic Attack Crude_Product Crude Product Target_Compound->Crude_Product Base Base (e.g., Triethylamine) Base->Target_Compound HCl Scavenger Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography or Recrystallization

Caption: Proposed synthetic workflow for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide.

Detailed Experimental Protocol
  • Preparation of Thiophene-3-carbonyl chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure to yield crude thiophene-3-carbonyl chloride, which can be used in the next step without further purification.[4]

  • Amide Synthesis: Dissolve 4-amino-2,6-dichloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thiophene-3-carbonyl chloride (1.1 eq) in the same dry solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to afford the pure N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₈Cl₂N₂OS
Molecular Weight 287.17 g/mol
Appearance Likely a white to off-white or pale yellow solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane. Poorly soluble in water.
Melting Point Expected to be a crystalline solid with a defined melting point, likely above 150 °C.
Predicted Spectroscopic Data

The characterization of the target compound would rely on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR - Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm).- Aniline Protons: A singlet or two distinct signals for the aromatic protons on the dichlorophenyl ring.- Amide Proton (N-H): A broad singlet, typically downfield (δ 8.0-10.0 ppm).- Amine Protons (NH₂): A broad singlet in the range of δ 4.0-6.0 ppm.
¹³C NMR - Carbonyl Carbon: A signal around 160-170 ppm.- Thiophene Carbons: Four signals in the aromatic region (δ 120-145 ppm).- Aniline Carbons: Signals for the six carbons of the dichlorophenyl ring, with those bearing chlorine atoms shifted downfield.
IR (Infrared) Spectroscopy - N-H Stretching (Amide): A sharp peak around 3300-3500 cm⁻¹.- N-H Stretching (Amine): Two bands in the region of 3300-3500 cm⁻¹.- C=O Stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹.- C-Cl Stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS) - Molecular Ion Peak [M]⁺: Expected at m/z ≈ 286/288/290 due to the isotopic pattern of the two chlorine atoms.- [M+H]⁺: Expected at m/z ≈ 287/289/291 in ESI+.

Potential Applications and Biological Significance

Thiophene carboxamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2]

G cluster_0 Potential Biological Activities Target_Compound N-(4-amino-2,6-dichlorophenyl) thiophene-3-carboxamide Anticancer Anticancer Activity (e.g., Kinase Inhibition) Target_Compound->Anticancer Anti_inflammatory Anti-inflammatory Activity Target_Compound->Anti_inflammatory Antimicrobial Antimicrobial Activity Target_Compound->Antimicrobial

Caption: Potential areas of biological investigation for the target compound.

Anticancer Activity

Many thiophene carboxamides have demonstrated potent anticancer properties.[1] Some derivatives act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[4] Others have been shown to induce apoptosis in cancer cells.[4] The structural similarity of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide to known anticancer agents makes this a primary area for investigation. For instance, some thiophene carboxamide derivatives are considered biomimetics of the anticancer agent Combretastatin A-4 (CA-4).[5][8]

Anti-inflammatory and Antimicrobial Activity

The thiophene nucleus is present in various compounds with anti-inflammatory and antimicrobial activities.[1][2] Therefore, it would be prudent to screen N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide for such properties.

Conclusion

This technical guide has presented a comprehensive overview of the proposed synthesis, predicted properties, and potential applications of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, this document provides a solid foundation for researchers to undertake the practical investigation of this novel molecule. The promising biological activities associated with the thiophene carboxamide scaffold suggest that this compound is a worthy candidate for further study in the fields of medicinal chemistry and drug discovery.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). MDPI. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). PubMed. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. [Link]

  • Synthesis, Properties, and Biological Applications of Thiophene. (2024). Books. [Link]

  • N-phenylthiophene-2-carboxamide. PubChem. [Link]

  • N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. (2006). PubMed. [Link]

  • Thiophene-2-carboxamide, N-ethyl-N-propyl-. NIST WebBook. [Link]

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]

  • Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. (2019). PMC. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). PMC. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (2023). PMC. [Link]

  • Thiophene-3-carbonyl Chloride. (2021). MDPI. [Link]

  • 3-formyl-N-phenylthiophene-2-carboxamide. PubChem. [Link]

  • N-phenylthiophene-2-carboxamide. PubChem. [Link]

  • N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis. (2011). Scholars Research Library. [Link]

  • Thiophene-3-carbonyl Chloride. (2025). ResearchGate. [Link]

Sources

Exploratory

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide CAS number

An In-depth Technical Guide to N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide Abstract This technical guide provides a comprehensive overview of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, a compound of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, a compound of interest within the broader class of thiophene carboxamides. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not publicly documented, suggesting its status as a potentially novel or specialized research compound, this paper constructs a detailed profile based on the well-established chemistry and biological activities of its constituent moieties. This guide serves researchers and drug development professionals by detailing its chemical identity, proposing a robust synthetic pathway with a step-by-step protocol, and exploring its potential therapeutic applications based on structure-activity relationships derived from closely related analogues.

Introduction and Compound Identification

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific molecule, N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, combines this versatile thiophene core with a substituted aniline moiety, 4-amino-2,6-dichloroaniline. This unique combination suggests potential for targeted biological activity.

The absence of a registered CAS number for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide indicates it is not a commercially cataloged substance. However, the CAS number for a closely related analogue, N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide, is 926266-82-2 .[4][5] This guide will proceed by delineating the predicted properties and a feasible synthetic route for the target compound.

Chemical Structure

Caption: Chemical structure of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide.

Physicochemical and Predicted Properties

A summary of the fundamental chemical properties for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is presented below. These values are calculated based on its structure, as experimental data is not available.

PropertyValueSource
Molecular Formula C₁₁H₈Cl₂N₂OSChemDraw
Molecular Weight 303.17 g/mol ChemDraw
Predicted XLogP3 3.5PubChem Analogues[6]
Predicted Boiling Point ~520.5 °CACD/Labs
Predicted Melting Point ~210-230 °CBased on similar structures[7]
Predicted Solubility Poorly soluble in water; Soluble in DMSO, DMFGeneral amide properties

Proposed Synthesis Protocol: Amide Coupling

The most direct and logical approach for synthesizing the target compound is via an amide coupling reaction between thiophene-3-carbonyl chloride and 4-amino-2,6-dichloroaniline. This method is a standard procedure in organic synthesis for forming robust amide bonds.

Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiophene Thiophene-3-carbonyl chloride Product N-(4-amino-2,6-dichlorophenyl) thiophene-3-carboxamide Thiophene->Product + Aniline 4-Amino-2,6-dichloroaniline Aniline->Product Solvent Anhydrous DCM Solvent->Product Base Triethylamine (TEA) Base->Product Temp 0°C to RT Temp->Product

Caption: Proposed synthesis workflow for the target compound.

Detailed Step-by-Step Methodology

Materials:

  • Thiophene-3-carbonyl chloride (1.0 eq)

  • 4-Amino-2,6-dichloroaniline (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 4-amino-2,6-dichloroaniline (1.05 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: Dissolve thiophene-3-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Final Product: Collect the pure fractions, combine, and remove the solvent in vacuo to yield the final product as a solid.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide would be confirmed using standard spectroscopic techniques. Predicted key signals are as follows:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~10.2 ppm (s, 1H, -NH-C=O), amide proton.

    • δ ~8.0-8.2 ppm (m, 1H), thiophene proton adjacent to the carboxamide.

    • δ ~7.2-7.8 ppm (m, 2H), other thiophene protons.

    • δ ~6.8 ppm (s, 2H), aromatic protons on the dichlorophenyl ring.

    • δ ~5.5 ppm (s, 2H, -NH₂), primary amine protons.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~162 ppm (C=O), amide carbonyl.

    • δ ~120-145 ppm, aromatic carbons from both thiophene and dichlorophenyl rings.

  • IR (KBr, cm⁻¹):

    • ~3450-3300 cm⁻¹ (N-H stretching, both amine and amide).

    • ~1650 cm⁻¹ (C=O stretching, amide I band).

    • ~1540 cm⁻¹ (N-H bending, amide II band).

  • Mass Spectrometry (ESI-MS):

    • m/z [M+H]⁺ = 303.98 (calculated for C₁₁H₉Cl₂N₂OS⁺), showing the characteristic isotopic pattern for two chlorine atoms.

Potential Applications and Biological Context

The structural features of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide suggest several promising avenues for research in drug discovery.

Anticancer Potential

The 2-aminothiophene-3-carboxamide core is a well-established pharmacophore in oncology research.[8] Derivatives have shown potent activity as inhibitors of various protein kinases and other cellular targets implicated in cancer progression.[7][9] Specifically, compounds with this scaffold have been investigated as:

  • VEGFR-2 Inhibitors: Thiophene carboxamides have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[7]

  • ANO1 Channel Blockers: Certain 2-aminothiophene-3-carboxamide derivatives act as potent inhibitors of the Anoctamin-1 (ANO1) chloride ion channel, which is overexpressed in several cancers, including glioblastoma.[9] Inhibition of ANO1 has been shown to suppress cancer cell proliferation, migration, and invasion.[9]

  • Tubulin Polymerization Inhibitors: Some analogues function as mitotic inhibitors by disrupting tubulin polymerization, a validated target for cytotoxic cancer chemotherapy.[7][10]

The 2,6-dichloro substitution pattern on the phenyl ring is also a common feature in potent kinase inhibitors, as it can induce a specific conformation that enhances binding to the ATP pocket of enzymes.[11] The combination of these structural motifs in the target molecule makes it a compelling candidate for screening in various cancer cell lines.

Other Potential Activities

Beyond oncology, the thiophene nucleus is associated with a broad range of bioactivities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2] The specific activity of this compound would need to be determined through extensive biological screening.

Safety and Handling

As a novel chemical entity, N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide should be handled with care.

  • Hazard Classification (Predicted): Based on related structures like N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide, it should be considered potentially hazardous.[4] Likely classifications include Acute Toxicity (Oral), Skin Irritation, and Serious Eye Irritation.[4]

  • Handling Precautions:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • A detailed Safety Data Sheet (SDS) should be developed upon synthesis and characterization.

Conclusion

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a compound with significant potential for application in medicinal chemistry, particularly in the development of novel anticancer agents. While it is not a commercially available product, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on standard laboratory techniques. The structural alerts within the molecule, supported by extensive literature on related compounds, provide a strong rationale for its investigation as a targeted therapeutic agent. Researchers in the field are encouraged to use this guide as a foundational resource for exploring the promising chemical space of substituted thiophene carboxamides.

References

  • Semantic Scholar. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80037, 4-Amino-2,6-dichlorophenol. Available from: [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available from: [Link]

  • NextSDS. N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide. Available from: [Link]

  • Fayed, A. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry. Available from: [Link]

  • El-Demellawy, M. A. (2024). Biological Activities of Thiophenes. Encyclopedia. Available from: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Research Journal of Chemistry and Environment. Available from: [Link]

  • ChemBK. N-(4-chlorophenyl)-3-{[(2,6-dichlorophenyl)methyl]sulfanyl}thiophene-2-carboxamide. Available from: [Link]

  • El-Sharkawy, K., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry. Available from: [Link]

  • Gao, H., et al. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Hu, G-X., et al. (2012). N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide. Acta Crystallographica Section E. Available from: [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry. Available from: [Link]

  • Lee, B., et al. (2020). Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. European Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Omaim, N. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Assay, and In Silico Studies. Biomimetics. Available from: [Link]

Sources

Foundational

Whitepaper: Investigating the Biological Potential of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide: A Research Roadmap

An In-Depth Technical Guide Abstract The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] This guide focuses on the nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2] This guide focuses on the novel, yet uncharacterized, molecule: N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. Due to the absence of published data on this specific entity, this document serves as a prospective research roadmap. We will deconstruct its structural components to hypothesize potential biological activities, propose a robust synthetic route, and provide detailed, validated protocols for its comprehensive biological evaluation. This whitepaper is designed to be a practical guide for researchers aiming to explore the therapeutic potential of this promising compound, grounding all hypotheses and methodologies in established scientific literature.

Introduction: A Structural Rationale for Investigation

The therapeutic potential of a molecule is fundamentally encoded in its structure. N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a composite of three key pharmacophoric fragments, each with a history of biological relevance.

  • The Thiophene Core: As a bioisostere of the benzene ring, the thiophene nucleus is a privileged scaffold found in numerous pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4]

  • The Carboxamide Linker: This functional group is a critical hydrogen bond donor and acceptor, facilitating molecular recognition and strong binding to biological targets such as enzyme active sites.

  • The N-(4-amino-2,6-dichlorophenyl) Moiety: This is the most distinctive feature. The 2,6-dichloro substitution pattern is a well-established strategy in drug design, particularly for kinase inhibitors. This substitution forces the phenyl ring to adopt a twisted conformation relative to the carboxamide plane, a feature that can enhance binding affinity and selectivity by exploiting specific pockets in ATP-binding sites. A prominent example is the pyrazole-3-carboxamide derivative AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, which features a 2,6-dichlorobenzoylamino group.[5] The 4-amino group serves as a versatile handle for future structure-activity relationship (SAR) studies or as a key interaction point with the target protein.

Based on this structural analysis, we hypothesize that N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide possesses potential as a kinase inhibitor, an ion channel modulator, and a general cytotoxic agent against cancer cells.

Hypothesized Biological Targets and Activities

Primary Hypothesis: Kinase Inhibition

The structural similarity to known kinase inhibitors, particularly the 2,6-dichloro substitution pattern, strongly suggests that this compound could target the ATP-binding site of protein kinases.[5] Thiophene carboxamide derivatives have also been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6][7]

  • Plausible Target Classes: Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs).

  • Rationale: Inhibition of these kinases disrupts cell cycle progression and tumor blood supply, respectively, making them validated targets in oncology.

Secondary Hypothesis: Ion Channel Modulation

Derivatives of 2-aminothiophene-3-carboxamide have been successfully developed as potent and selective inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[8] ANO1 is overexpressed in several cancers, including glioblastoma, where its inhibition suppresses tumor cell proliferation and migration.[8] While the subject molecule lacks the 2-amino group, the core thiophene-3-carboxamide scaffold warrants investigation against this target.

  • Plausible Target: Anoctamin-1 (ANO1) Chloride Channel.

  • Rationale: Targeting ion channels is a proven therapeutic strategy, and ANO1 represents a promising target in oncology.

General Activity: Antiproliferative Effects

Given the prevalence of thiophene derivatives in anticancer research, it is highly probable that the compound will exhibit cytotoxic or cytostatic effects against a range of cancer cell lines.[3][4] Initial screening should therefore include a diverse panel to identify sensitive cancer types.

  • Proposed Cell Lines: HepG2 (Hepatocellular Carcinoma), HCT-116 (Colorectal Carcinoma), and U251 (Glioblastoma), based on activities of related thiophene carboxamides.[6][7][8]

Proposed Synthesis and Characterization

The synthesis of the title compound is proposed via a standard amide coupling reaction. This approach is reliable, high-yielding, and allows for straightforward purification.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A Thiophene-3-carboxylic acid C Thiophene-3-carbonyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) or Oxalyl Chloride F N-(4-amino-2,6-dichlorophenyl) thiophene-3-carboxamide C->F Stir at RT D 4-amino-2,6-dichloroaniline D->F E Pyridine or TEA (Base) in DCM G Crude Product I Pure Product G->I Elution H Silica Gel Column Chromatography

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Activation of Carboxylic Acid: To a solution of 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 20 mL), add EDC (1.3 eq) and DMAP (0.3 eq). Stir the mixture under an argon atmosphere at room temperature for 30 minutes. This in-situ activation is a common and effective method for preparing the acid for nucleophilic attack.[4]

  • Amide Coupling: Add the appropriate aniline, in this case, 4-amino-2,6-dichloroaniline (1.0 eq), to the reaction mixture. Continue stirring at room temperature for 48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.[4]

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently assess the biological activity of the compound.

Primary Screening: Cellular Proliferation

The first step is to determine the compound's general antiproliferative activity across a panel of relevant cancer cell lines.

Protocol: MTS Assay for Cytotoxicity

  • Cell Plating: Seed cancer cells (e.g., HepG2, HCT-116, U251) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours. A 72-hour incubation period is standard for assessing effects on cell division.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to a DMSO-treated control. Plot the data and calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Secondary Screening: Target-Based Assays

If significant antiproliferative activity is observed, proceed to target-based assays to deconvolve the mechanism.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Assay Setup: In a 384-well plate, combine the kinase of interest (e.g., CDK2/cyclin E, VEGFR-2), its specific substrate, and ATP at its Kₘ concentration.

  • Compound Addition: Add the test compound across a range of concentrations (e.g., 1 nM to 30 µM).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: A lower luminescent signal indicates higher kinase inhibition. Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration. This assay is highly sensitive and provides a direct measure of enzyme inhibition, making it a gold standard for kinase profiling.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for ANO1

  • Cell Preparation: Use a cell line stably overexpressing human ANO1 (e.g., HEK293-ANO1).

  • Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at -60 mV.

  • Channel Activation: Elicit ANO1 currents by applying voltage steps (e.g., from -100 mV to +100 mV). The intracellular pipette solution should contain a calcium buffer to set the free Ca²⁺ concentration to a level that activates ANO1 (e.g., 1 µM).

  • Compound Application: After establishing a stable baseline current, perfuse the test compound onto the cell at various concentrations.

  • Data Acquisition: Record the current amplitude at each voltage step before and after compound application.

  • Analysis: Calculate the percentage of current inhibition at a specific voltage (e.g., +80 mV) and determine the IC₅₀ value. This technique provides the most direct and functionally relevant measure of ion channel modulation.[8]

Screening and Validation Workflow

G A Primary Screen: Multi-line Cellular Proliferation Assay (e.g., MTS) B Hit Identification (GI₅₀ < 10 µM) A->B C Secondary Screen (Target-Based): Kinase Panel (CDK2, VEGFR-2) ANO1 Patch-Clamp B->C Active F Lead Candidate B->F Inactive D Potent & Selective Hit? (IC₅₀ < 1 µM, >10x Selectivity) C->D E Mechanism of Action Studies: Cell Cycle Analysis (Flow Cytometry) Apoptosis Assays (Annexin V) Western Blot (Downstream Targets) D->E Yes D->F No E->F

Caption: A tiered workflow for compound evaluation.

Data Presentation and Interpretation

All quantitative data should be organized into clear tables for comparative analysis.

Table 1: Hypothetical Antiproliferative Activity Data

Cell Line Cancer Type GI₅₀ (µM)
HepG2 Hepatocellular Carcinoma 1.5
HCT-116 Colorectal Carcinoma 2.3

| U251 | Glioblastoma | 0.8 |

Table 2: Hypothetical Target-Based Activity Data

Target Assay Type IC₅₀ (µM)
CDK2/CycE ADP-Glo™ 0.05
VEGFR-2 ADP-Glo™ 5.2

| ANO1 | Patch-Clamp | > 30 |

Interpretation: The hypothetical data above would suggest that N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a potent and selective CDK2 inhibitor with significant antiproliferative effects, particularly in glioblastoma cells. The >100-fold selectivity for CDK2 over VEGFR-2 and lack of activity against ANO1 would strongly point towards a CDK2-mediated mechanism of action. This hypothesis would then be rigorously tested in MoA studies.

Conclusion and Future Directions

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a novel chemical entity with significant therapeutic potential, predicated on a strong medicinal chemistry rationale. The structural features, particularly the 2,6-dichlorophenyl moiety, suggest a high probability of activity as a kinase inhibitor.

This whitepaper provides a comprehensive, technically detailed roadmap for the synthesis and biological evaluation of this compound. The proposed workflows are designed to be self-validating, ensuring that primary hits are rigorously confirmed in orthogonal, target-based assays, leading to a clear understanding of the compound's mechanism of action. Successful identification of potent and selective activity based on this guide would position this molecule as a promising lead candidate for further preclinical development, including SAR optimization, pharmacokinetic profiling, and in vivo efficacy studies in relevant animal models.

References

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmacy and Biological Sciences. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Semantic Scholar. [Link]

  • Anti-glioma effects of 2-aminothiophene-3-carboxamide derivatives, ANO1 channel blockers. European Journal of Medicinal Chemistry. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. ResearchGate. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC. [Link]

  • Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis of Substituted Thiophene-3-Carboxamides via the Gewald Reaction

Executive Summary The Gewald reaction is a highly convergent, multi-component synthesis strategy utilized extensively in medicinal chemistry to construct densely substituted 2-aminothiophenes[1]. When adapted to utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Gewald reaction is a highly convergent, multi-component synthesis strategy utilized extensively in medicinal chemistry to construct densely substituted 2-aminothiophenes[1]. When adapted to utilize α-cyanoacetamides instead of traditional α-cyanoesters, the reaction directly yields thiophene-3-carboxamides[2]. These specific scaffolds are privileged pharmacophores, serving as critical precursors for anti-inflammatory agents, A1 adenosine receptor modulators, and thienopyrimidine-based kinase inhibitors[3][4]. This application note provides a comprehensive, self-validating protocol for synthesizing these derivatives, emphasizing the mechanistic causality behind reaction optimization.

Mechanistic Causality & Reaction Dynamics

Understanding the thermodynamic and kinetic drivers of the Gewald reaction is essential for troubleshooting and protocol optimization. Recent Density Functional Theory (DFT) studies have elucidated the complex, multi-step pathway of this transformation[5][6].

  • Knoevenagel-Cope Condensation : The reaction initiates with the base-catalyzed condensation of a ketone (e.g., cyclohexanone) and an active methylene compound (cyanoacetamide), forming a stable α,β-unsaturated nitrile intermediate[7].

  • Sulfur Activation and Polysulfide Formation : Elemental sulfur ( S8​ ) is opened via nucleophilic attack. This step generates a complex equilibrium of polysulfide intermediates. The decomposition and interconversion of these polysulfides are kinetically favored by protonation events mediated by the conjugate acid of the base[5][6].

  • Cyclization and Aromatization : Unimolecular cyclization of the monosulfide intermediate, followed by tautomerization, provides the ultimate thermodynamic driving force for the reaction. The aromatization into the stable thiophene ring funnels all reversible polysulfide intermediates into the final product via Le Chatelier's principle[6].

Mechanism A Ketone + Cyanoacetamide B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile B->C - H2O D Sulfur (S8) Addition & Ring Opening C->D Base, S8 E Polysulfide Intermediates D->E F Intramolecular Cyclization & Tautomerization E->F Nucleophilic Attack G Thiophene-3-Carboxamide F->G Aromatization

Mechanistic pathway of the Gewald reaction leading to 2-aminothiophenes.

Experimental Design & Optimization

The choice of solvent and base dictates the reaction's efficiency, the solubility of transient intermediates, and the ease of product isolation. While traditional methods rely on refluxing ethanol with piperidine[1][8], modern green chemistry approaches have demonstrated superior yields using aqueous systems or catalytic conjugate acid-base pairs[3][7].

Table 1: Influence of Solvent and Catalyst on Gewald Reaction Efficiency

Solvent SystemBase / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
EthanolDiethylamine (1.0 eq)78 (Reflux)2.0 - 4.075 - 80Standard conditions; high solubility of intermediates requires chromatographic purification[8].
WaterTriethylamine (1.0 eq)25 (RT)1.095Hydrophobic effects drive reactants into concentrated droplets, accelerating kinetics and forcing product precipitation[7].
EtOH / H2​O (1:1)Piperidinium Borate (20 mol%)1000.496Conjugate acid-base pair optimally protonates carbonyls and abstracts protons, accelerating the Knoevenagel step[3].
DMFMorpholine (1.0 eq)603.0< 50Excessive solubility of the final thiophene prevents precipitation, shifting the equilibrium unfavorably[3].

Self-Validating Synthesis Protocol

Target: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Gewald's Amide) This protocol utilizes a modified aqueous/organic condition to maximize yield and simplify purification, avoiding the need for silica gel chromatography[4][7].

Workflow S1 1. Reagent Mixing Ketone, Cyanoacetamide, S8 S2 2. Base Addition Dropwise Et3N (Exothermic) S1->S2 S3 3. Thermal Activation Stir at 45-50°C (1.5 h) S2->S3 Color: Pale -> Deep Red S4 4. In-Process Control TLC Monitoring (Hex:EtOAc) S3->S4 S5 5. Product Precipitation Cool to 0-5°C S4->S5 Reaction Complete S6 6. Isolation & Purification Filtration & Wash S5->S6 Solid Formation

Step-by-step experimental workflow for thiophene-3-carboxamide synthesis.

Step-by-Step Methodology:

Step 1: Reagent Mixing

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend cyclohexanone (10 mmol, 0.98 g), 2-cyanoacetamide (10 mmol, 0.84 g), and elemental sulfur ( S8​ , 10 mmol, 0.32 g) in 20 mL of a 1:1 ethanol/water mixture.

  • Causality: The mixed solvent system balances the solubility of the organic precursors with the hydrophobic driving force required for later product precipitation[3][7].

Step 2: Base Addition (The Trigger)

  • Action: Add triethylamine (10 mmol, 1.4 mL) dropwise over 5 minutes at room temperature under vigorous stirring.

  • Validation: The reaction mixture will transition from a pale, heterogeneous suspension to a deep orange-red, homogeneous solution.

  • Causality: Triethylamine catalyzes the initial Knoevenagel condensation. The subsequent color change is the visual hallmark of elemental sulfur ring-opening and the formation of polysulfide intermediates[5][6].

Step 3: Thermal Activation

  • Action: Attach a reflux condenser and heat the mixture to 45-50 °C for 1.5 hours.

  • Causality: While the Knoevenagel step is rapid at room temperature, the decomposition of polysulfide intermediates and the final unimolecular cyclization require thermal activation to overcome kinetic barriers[6].

Step 4: In-Process Control (IPC)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (6:4) as the mobile phase.

  • Validation: The disappearance of the UV-active α,β-unsaturated nitrile intermediate and the appearance of a lower Rf​ fluorescent spot confirms the aromatization into the thiophene core[8].

Step 5: Product Precipitation and Isolation

  • Action: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 30 minutes.

  • Validation: A dense, pale-yellow precipitate will form spontaneously.

  • Causality: The thermodynamic stability of the aromatized thiophene-3-carboxamide, combined with the aqueous solvent fraction, drastically reduces its solubility, driving the reaction equilibrium forward[7].

Step 6: Purification

  • Action: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL) followed by cold ethanol (5 mL), and dry under a vacuum. Recrystallize from ethanol/DMF if necessary[9].

  • Causality: Washing removes residual triethylamine and unreacted sulfur, yielding the pure pharmacophore without the need for column chromatography[4][7].

Downstream Pharmacological Applications

The primary amine and carboxamide functionalities of the synthesized thiophene-3-carboxamides offer versatile handles for further derivatization in drug discovery pipelines:

  • Schiff Base Formation: Condensation of the 2-amino group with aryl aldehydes yields azomethine derivatives with potent anti-inflammatory, antibacterial, and antioxidant properties[2][10].

  • Thienopyrimidine Synthesis: Cyclization of the adjacent amino and carboxamide groups with aldehydes or formamide derivatives produces 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones. These fused tricyclic systems are actively investigated as tyrosinase inhibitors and anticancer agents[4].

References[3] Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. thieme-connect.com. Link[5] Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. chemrxiv.org. Link[8] Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal. benchchem.com. Link[6] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. nih.gov. Link[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat-usa.org. Link[2] Synthesis of Thiophene Compounds of Pharmacological Interest. indianjournals.com. Link[7] A facile four-component Gewald reaction under organocatalyzed aqueous conditions. arkat-usa.org. Link[10] Synthesis of Thiophene Compounds of Pharmacological Interest. ajrconline.org. Link[9] Two biologically active thiophene-3-carboxamide derivatives. scispace.com. Link[4] Three possible products from the reactions of Gewald's amide with aromatic aldehydes. researchgate.net. Link

Sources

Application

Overcoming Steric and Electronic Hurdles: Amide Bond Formation with 2,6-Dichloroaniline Derivatives

The Steric and Electronic Conundrum In medicinal chemistry and drug development, the 2,6-dichlorophenyl motif is frequently employed to lock molecular conformations, prevent rapid metabolic oxidation, and occupy deep, li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Steric and Electronic Conundrum

In medicinal chemistry and drug development, the 2,6-dichlorophenyl motif is frequently employed to lock molecular conformations, prevent rapid metabolic oxidation, and occupy deep, lipophilic binding pockets. However, synthesizing amides derived from 2,6-dichloroaniline is notoriously difficult, often halting late-stage lead optimization campaigns.

The resistance of 2,6-dichloroaniline to standard acylation stems from two compounding factors:

  • Severe Steric Shielding: The two bulky chlorine atoms at the ortho positions physically obstruct the Bürgi-Dunitz trajectory required for the amine lone pair to attack an electrophilic carbonyl carbon.

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of the halogens pulls electron density away from the nitrogen atom, drastically reducing its inherent nucleophilicity [1].

Standard peptide coupling reagents (e.g., HATU, EDC/HOBt, DCC) rely on the amine being sufficiently nucleophilic to attack an activated ester. With 2,6-dichloroaniline, these standard conditions typically result in <10% yield, even after prolonged heating, leading to substrate degradation or epimerization. To achieve high-yielding amide bond formation, chemists must pivot from standard coupling to hyper-activation of the electrophile or organometallic activation of the nucleophile .

Mechanistic Strategies for Activation

To bypass the inherent unreactivity of 2,6-dichloroaniline, three distinct mechanistic paradigms have proven effective in process and discovery chemistry:

A. Nucleophile Activation via Aminoalanes (The AlMe₃ Approach)

Instead of activating the carboxylic acid, this approach activates the amine. Reacting 2,6-dichloroaniline with Trimethylaluminum (AlMe₃) generates a dimethylaluminum amide complex. The covalent Al–N bond drastically increases the nucleophilicity of the nitrogen. When an ester is introduced, the Lewis acidic aluminum coordinates to the carbonyl oxygen, increasing its electrophilicity. The reaction is thermodynamically driven to completion by the formation of a highly stable Al–O bond [2].

AlMe3_Mechanism A 2,6-Dichloroaniline (Poor Nucleophile) C Dimethylaluminum Amide (Highly Nucleophilic) A->C Methane release B AlMe3 (Lewis Acid) B->C E Tetrahedral Intermediate (Al-O Coordination) C->E Nucleophilic Attack D Ester Substrate (Electrophile) D->E Carbonyl Activation F Amide Product + Al-O Byproduct E->F Collapse (Thermodynamic Sink)

Mechanistic pathway of AlMe3-mediated activation of 2,6-dichloroaniline.

B. Electrophile Hyper-Activation (Synergistic Acid Chlorides)

Converting the carboxylic acid to an acid chloride is a classical approach, but 2,6-dichloroaniline often reacts sluggishly even with acid chlorides. The addition of synergistic catalytic amines—specifically N-methylimidazole (NMI) and N,N,N′,N′-tetramethylethylenediamine (TMEDA)—solves this. NMI attacks the acid chloride to form a hyper-reactive acylimidazolium intermediate, while TMEDA acts as a non-nucleophilic scavenger for the HCl byproduct, preventing the protonation and complete deactivation of the aniline [3].

C. Thermally-Driven Mixed Anhydrides (T3P)

For process-scale synthesis where AlMe₃ is too hazardous, Propylphosphonic anhydride (T3P) is the reagent of choice [4]. T3P forms a highly reactive mixed anhydride. While room temperature reactions fail, heating the T3P mixture to 80 °C provides the thermal energy required for the sterically hindered aniline to achieve the correct attack trajectory. T3P acts as its own water scavenger, driving the equilibrium forward with minimal epimerization.

Quantitative Performance Matrix

The following table summarizes the expected performance of various coupling strategies when applied to 2,6-dichloroaniline, allowing researchers to select the optimal conditions based on substrate compatibility.

Coupling MethodReagentsTempTypical YieldSubstrate CompatibilityEpimerization Risk
Standard Amide HATU, DIPEA, DMF25–60 °C< 10%HighLow
Classical Acid Chloride SOCl₂, Pyridine, DCM25–40 °C30–50%Low (Acid sensitive)High
Synergistic Acid Chloride Oxalyl Chloride, NMI, TMEDA0–25 °C75–90%ModerateModerate
Aminoalane Activation AlMe₃, Toluene80–110 °C80–95%Moderate (Base sensitive)Low (starts from ester)
T3P Coupling T3P (50% in EtOAc), Pyridine80 °C60–85%HighVery Low

Experimental Workflow & Decision Logic

Selecting the correct protocol depends entirely on the functional group tolerance of your specific intermediate.

Decision_Tree Start Target: 2,6-Dichloroanilide Q1 Is the starting material an Ester or Acid? Start->Q1 Ester Ester Q1->Ester Acid Carboxylic Acid Q1->Acid Q2 Are there base-sensitive functional groups? Ester->Q2 Q3 Are there acid-sensitive functional groups? Acid->Q3 AlMe3 Protocol A: AlMe3-Mediated Amidation Q2->AlMe3 No (Robust) T3P Protocol C: T3P Coupling (Heat) Q2->T3P Yes (Hydrolyze to acid first) AcidChloride Protocol B: Acid Chloride + NMI/TMEDA Q3->AcidChloride No (Can form Acid Chloride) Q3->T3P Yes (Mild Activation needed)

Decision matrix for selecting the optimal 2,6-dichloroaniline coupling protocol.

Validated Experimental Protocols

Protocol A: AlMe₃-Mediated Amidation of Esters

Best for: Unreactive esters, robust substrates lacking acidic protons or sensitive ketones.

  • Preparation of Aminoalane: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2,6-dichloroaniline (1.2 equiv) in anhydrous toluene to create a 0.5 M solution.

  • Activation: Cool the solution to 0 °C using an ice bath. Carefully add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.2 equiv) dropwise.

    • Causality Note: Methane gas evolution will be observed. The highly nucleophilic dimethylaluminum amide complex is forming.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete conversion to the aminoalane.

  • Coupling: Dissolve the ester substrate (1.0 equiv) in a minimal amount of anhydrous toluene and add it to the reaction mixture. Heat the flask to 90–110 °C for 4 to 12 hours. Monitor conversion via LC-MS.

  • Quench & Workup: Cool the reaction to 0 °C. Caution: Highly exothermic quench. Slowly add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour. Extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Synergistic Acid Chloride Coupling (NMI/TMEDA)

Best for: Substrates that can survive transient exposure to oxalyl chloride and HCl.

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C. Add oxalyl chloride (1.5 equiv) dropwise, followed by 1 drop of anhydrous DMF as a catalyst. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to remove all excess oxalyl chloride and redissolve in anhydrous DCM.

  • Synergistic Base Addition: Cool the acid chloride solution to 0 °C. Add N-methylimidazole (NMI, 1.5 equiv) and TMEDA (1.5 equiv).

    • Causality Note: NMI acts as a hyper-nucleophilic catalyst to form an acylimidazolium species. TMEDA acts strictly as an HCl sponge, preventing the protonation of the incoming aniline[3].

  • Amine Addition: Add 2,6-dichloroaniline (1.2 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove NMI, TMEDA, and unreacted aniline), and brine. Dry over MgSO₄, filter, and concentrate.

Protocol C: T3P-Mediated Direct Coupling

Best for: Process scale-up, chiral substrates prone to epimerization, and acid-sensitive molecules.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.0 equiv) and 2,6-dichloroaniline (1.5 equiv) in cyclopentyl methyl ether (CPME) or EtOAc (0.3 M).

  • Base and Reagent Addition: Add Pyridine (3.0 equiv), followed by Propylphosphonic anhydride (T3P, 50% wt solution in EtOAc, 2.0 equiv).

    • Causality Note: Pyridine is specifically chosen over DIPEA for sterically hindered anilines because it can transiently form a reactive acylpyridinium intermediate, whereas DIPEA cannot.

  • Thermal Activation: Heat the mixture to 80 °C for 24 hours. The extreme steric bulk of the 2,6-dichloro substitution requires sustained thermal energy to achieve the required transition state geometry.

  • Workup: Cool to room temperature. The byproducts of T3P are highly water-soluble. Wash the organic layer with water (2x), saturated NaHCO₃ (2x), and 1M HCl (1x). Dry over Na₂SO₄ and concentrate to yield the crude amide.

References

  • The Use of Formamidine Protection for the Derivatization of Aminobenzoic Acids The Journal of Organic Chemistry - ACS Public
  • Aluminum Complexes Bearing Bidentate Amido–Phosphine Ligands for Ring-Opening Polymerization of ε-Caprolactone: Steric Effect on Coordination Chemistry and Reactivity Organometallics - ACS Public
  • Water Solvent Method for Esterification and Amide Formation Between Acid Chlorides and Alcohols Promoted by Combined Catalytic Amines: Synergy Between N-Methylimidazole and N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitig
Method

Formulation of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide for biological assays

[label="Buffer + 0.01% Triton X-100\n(Prevents Colloidal Workflow for the formulation and quality control of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. Self-Validating Experimental Protocols Protocol A: Acous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="Buffer + 0.01% Triton X-100\n(Prevents Colloidal

Workflow for the formulation and quality control of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide.

Self-Validating Experimental Protocols

Protocol A: Acoustic Dispensing for Biochemical Assays

This protocol utilizes acoustic liquid handling to prevent localized precipitation common in tip-based serial dilutions.

  • Master Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a final concentration of 10 mM. Purge the vial with Argon gas to prevent oxidation of the 4-amino group.

  • Buffer Preparation: Prepare the biochemical assay buffer and supplement with 0.01% (v/v) Triton X-100.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense nanoliter volumes of the 10 mM DMSO stock directly into the bottom of a dry 384-well microplate.

    • Causality Checkpoint: Dispensing into a dry plate before adding the aqueous buffer prevents the formation of localized high-concentration DMSO gradients that trigger irreversible nucleation.

  • Buffer Addition: Rapidly back-fill the wells with the prepared assay buffer using a bulk dispenser.

  • Self-Validation (QC): Read the plate using Nephelometry (light scattering) at 600 nm prior to adding the target protein. A baseline reading identical to a DMSO-only control well confirms the absence of colloidal aggregates.

Protocol B: In Vivo 10/10/80 Formulation (IP/PO Dosing)

This protocol generates a stable microemulsion suitable for animal dosing.

  • Solvation: Weigh the required mass of the compound into a sterile glass vial. Add DMSO to achieve 10% of the final desired volume. Vortex aggressively until the solution is completely clear.

    • Causality Checkpoint: The compound must first be fully solvated in pure DMSO to completely disrupt the solid-state crystal lattice.

  • Surfactant Coating: Add Tween-80 to achieve 10% of the final volume. Vortex thoroughly for 2 minutes to create a homogenous organic phase.

  • Aqueous Phase Inversion: Dropwise, add sterile 0.9% Saline to achieve the remaining 80% of the final volume while continuously vortexing .

    • Causality Checkpoint: The aqueous phase must be added under high shear to ensure the solvated compound is instantly trapped in stable Tween-80 micelles, preventing it from precipitating as bulk crystals.

  • Self-Validation (QC): Visually inspect the vial against a dark background for the Tyndall effect (cloudiness indicating precipitation). Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS to confirm the soluble concentration matches the theoretical dose.

References

  • McGovern SL, Caselli E, Grigorieff N, Shoichet BK. Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry. 2003. URL: [Link]

  • Pinto, A. et al. Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. Pharmaceuticals (MDPI). 2018. URL: [Link]

  • Strickley RG. Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. 2004. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Troubleshooting for the Gewald Reaction

Welcome to the Gewald Reaction Application Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of highly substituted 2-aminothiophenes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Gewald Reaction Application Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of highly substituted 2-aminothiophenes. By bridging mechanistic theory with field-proven experimental protocols, this resource provides actionable solutions to common synthetic bottlenecks.

Part 1: Mechanistic Diagnostics & FAQs

Q1: My Gewald reaction stalls after the initial condensation. I observe the Knoevenagel intermediate via TLC, but no thiophene product forms. What is the mechanistic failure?

A1: The Gewald reaction operates via a multi-step cascade. The first step is a base-catalyzed Knoevenagel-Cope condensation between the ketone/aldehyde and the α-cyanoester to form a stable alkene intermediate[1]. If the reaction stalls here, the failure lies in the subsequent activation and opening of elemental sulfur (S8).

Recent 2 have elucidated that sulfur opening leads to a complex equilibrium of polysulfide intermediates[2]. Protonation of these polysulfides alters their electrophilic behavior, providing a kinetically favorable pathway for their decomposition into the required monosulfide precursor[2]. If your base is too weak or the solvent does not support the necessary proton-transfer steps, the polysulfides cannot decompose efficiently. The thermodynamic driving force of the entire cascade is the final unimolecular cyclization and aromatization to the thiophene[2].

Solution: Switch to a more nucleophilic secondary amine (e.g., pyrrolidine) which facilitates both the initial condensation and the critical sulfur activation steps.

Q2: How do I optimize base and solvent selection to maximize yield and minimize reaction time?

A2: Base and solvent selection are inextricably linked to the reaction's kinetics. While ethanol is a traditional solvent, modern optimizations strongly favor polar aprotic solvents like DMF combined with microwave irradiation[3], or specialized aqueous conditions utilizing hydrophobic effects[4].

For instance, a systematic 3 demonstrated that using pyrrolidine in DMF under microwave irradiation at 50 °C significantly outperformed traditional thermal heating, boosting yields to 95% within 30 minutes[3]. Conversely, if utilizing green chemistry approaches, 4 can drive the reaction forward via hydrophobic aggregation of the organic reactants, causing the product to spontaneously precipitate[4].

Q3: I am experiencing significant tar formation and complex side-product mixtures during scale-up. How can I suppress these?

A3: Tar formation is typically caused by the thermal degradation of the unstable Knoevenagel intermediates or uncontrolled polymerization of polysulfides at high temperatures. When scaling up, the exotherm from the base addition can cause localized hot spots.

Solution: Implement a "Two-Step, One-Pot" protocol. First, allow the carbonyl and cyanoester to pre-condense at room temperature. Once TLC confirms the consumption of the carbonyl, add the sulfur and base, then gently ramp the temperature. This prevents the base from prematurely degrading the starting materials before the condensation intermediate is fully formed.

Part 2: Visualizing the Workflows

GewaldMechanism A Ketone/Aldehyde + α-Cyanoester B Knoevenagel Condensation (Base Catalyzed) A->B C Stable Alkene Intermediate B->C D Elemental Sulfur (S8) Addition & Polysulfide Formation C->D E Unimolecular Cyclization & Nucleophilic Degradation D->E F 2-Aminothiophene (Thermodynamic Product) E->F

Logical workflow of the Gewald reaction mechanism from initial condensation to final aromatization.

Troubleshooting Start Low Yield or Impure Product? Check1 Is Knoevenagel Intermediate Present? Start->Check1 Path1 Yes: Sulfur Activation Failed Check1->Path1 Path2 No: Condensation Failed Check1->Path2 Fix1 Increase Base Strength (e.g., Pyrrolidine) or Temp Path1->Fix1 Fix2 Remove Water (Dean-Stark) or Use Lewis Acid Path2->Fix2

Troubleshooting decision tree for diagnosing and resolving low yields in the Gewald reaction.

Part 3: Quantitative Data & Reaction Optimization

To illustrate the causality of condition selection, the following table summarizes the optimization of the Gewald reaction using a model system (butyraldehyde, methyl cyanoacetate, and elemental sulfur) based on authoritative microwave-assisted studies[3].

EntryBase (1.0 equiv)SolventHeating MethodTemp (°C)Time (min)Isolated Yield (%)Mechanistic Observation
1TriethylamineDMFMicrowave503065Weak base limits sulfur activation.
2PiperidineDMFMicrowave503082Improved nucleophilicity aids S8 opening.
3PyrrolidineDMFMicrowave503095 Optimal pKa and nucleophilicity.
4PyrrolidineEtOHMicrowave503078Protic solvent hinders polysulfide equilibrium.
5PyrrolidineDMFMicrowave253092Reaction proceeds well even at room temp.
6PyrrolidineDMFThermal5012047Lack of MW dielectric heating slows kinetics.

Part 4: Standardized Experimental Protocols

To ensure a self-validating system, follow this optimized, step-by-step methodology for a Microwave-Assisted One-Pot Gewald Reaction . Each step includes built-in validation checks to guarantee scientific integrity.

Materials Required:

  • Ketone/Aldehyde (1.0 mmol)

  • α-Cyanoester (e.g., ethyl cyanoacetate) (1.1 mmol)

  • Elemental Sulfur (S8) (1.1 mmol)

  • Pyrrolidine (1.0 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Workflow:

  • Reagent Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the ketone (1.0 mmol), α-cyanoester (1.1 mmol), and elemental sulfur (1.1 mmol).

    • Causality: A slight excess (1.1 equiv) of the cyanoester and sulfur ensures complete consumption of the limiting carbonyl reagent, simplifying downstream purification.

  • Solvent and Base Addition: Suspend the mixture in anhydrous DMF (3.0 mL). Dropwise, add pyrrolidine (1.0 mmol) while stirring at room temperature.

    • Validation Check: The mixture should immediately darken, indicating the initial deprotonation and onset of the Knoevenagel condensation.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 50 °C for 30 minutes.

    • Causality: Microwave dielectric heating provides uniform energy distribution, bypassing the localized hot spots of thermal heating that lead to tar formation[3].

  • Reaction Quenching & Isolation: Allow the vial to cool to room temperature. Pour the crude mixture into 15 mL of ice-cold distilled water while stirring vigorously.

    • Validation Check: A solid precipitate should form immediately. If an oil forms, the Knoevenagel intermediate may not have fully cyclized.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 5 mL) to remove residual DMF and pyrrolidine, and recrystallize from an ethanol/water mixture to yield the pure 2-aminothiophene.

Part 5: References

  • Wikipedia Contributors. "Gewald reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • American Chemical Society (ACS). "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry, 2024. URL:[Link]

  • Ruan, B., et al. "Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions." Heterocycles, 2021. URL: [Link]

  • Abaee, M. S., et al. "A facile four-component Gewald reaction under organocatalyzed aqueous conditions." Arkivoc, 2014. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Polar Aromatic Carboxamides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique purification challenges pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique purification challenges presented by polar aromatic carboxamides. These molecules, prevalent in pharmaceuticals and material science, often exhibit properties that complicate standard purification workflows.[1][2] Their rigid aromatic structures combined with the hydrogen-bonding capabilities of the carboxamide group can lead to poor solubility and challenging chromatographic behavior.[3][4]

This document moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar aromatic carboxamides in a question-and-answer format.

Question: My compound is poorly soluble in common organic solvents, making loading for chromatography or recrystallization nearly impossible. What should I do?

Answer: This is the most frequent challenge with this class of compounds. The combination of planar aromatic rings (leading to π-stacking) and the strong hydrogen-bonding network of the amide functional group results in high lattice energy, making them behave like "brick dust."[3]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The "like dissolves like" principle is paramount.[5][6] Polar aromatic carboxamides require polar solvents to disrupt their strong intermolecular forces.

    • Actionable Advice: Move beyond standard solvents like ethyl acetate or dichloromethane. Explore highly polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). For some carboxamides, polar protic solvents like methanol or ethanol can be effective, sometimes in combination with others.[2]

  • Insufficient Solubilization Energy: Sometimes, the right solvent just needs a kinetic push.

    • Actionable Advice:

      • Gentle Heating: Carefully heat the solvent mixture. Be mindful of your compound's thermal stability; many aromatic amides are highly stable, but it's crucial to verify.[3][7]

      • Sonication: Use an ultrasonic bath to provide mechanical energy that helps break up the solid lattice and accelerate dissolution.

  • Single Solvent Limitation: A single solvent may not possess the diverse characteristics needed.

    • Actionable Advice: Use a solvent mixture. For example, a small amount of DMSO or DMF in a larger volume of methanol or acetonitrile can dramatically improve solubility for loading onto a chromatography column.

Question: My compound streaks badly on a silica gel column, leading to poor separation and low purity. How can I fix this?

Answer: Streaking, or tailing, on silica gel is a classic sign of overly strong interaction between your polar compound and the highly polar stationary phase. The acidic silanol groups on the silica surface can interact strongly with the basic lone pair on the amide nitrogen or form hydrogen bonds with the N-H proton.[8]

Probable Causes & Solutions:

  • Strong Silanol Interactions: The default silica surface is too active for your compound.

    • Actionable Advice:

      • Mobile Phase Modifiers: Add a small percentage of a competitive binder to your eluent. For neutral or acidic carboxamides, 0.5-1% acetic acid can help. For basic carboxamides, 0.5-1% triethylamine or a few drops of ammonium hydroxide can saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.[8][9]

      • Switch Stationary Phase: Consider using less active polar phases like alumina (basic or neutral grade) or bonded phases such as Diol or Cyano (CN).[9][10]

  • Wrong Chromatography Mode: Normal-phase chromatography may not be the optimal choice for such a polar molecule.

    • Actionable Advice: This is a strong indicator that you should explore other chromatography modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the ideal solution.[11]

Question: I tried Reverse-Phase (RP) HPLC, but my compound elutes in the void volume with no retention. What's happening?

Answer: This is the opposite problem to streaking on silica. Your compound is too polar and hydrophilic to interact with the non-polar (hydrophobic) C18 stationary phase. It has a much stronger affinity for the polar mobile phase and is washed off the column without being retained.[12][13][14]

Probable Causes & Solutions:

  • Lack of Hydrophobic Interaction: The molecule does not have sufficient non-polar character to partition into the stationary phase.

    • Actionable Advice:

      • Use Highly Aqueous Mobile Phases: Increase the water content of your mobile phase to 95% or even 100% (with a buffer). This makes the mobile phase as polar as possible, encouraging the compound to interact with the C18 phase. Crucially, you must use a column specifically designed for these conditions (e.g., "Aqua" or "Aqueous C18" phases) to prevent stationary phase collapse. [14][15]

      • Change Chromatography Mode: This is the most common and effective solution. Your compound is an ideal candidate for HILIC.[11]

Part 2: Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is best for my polar aromatic carboxamide: Normal-Phase, Reverse-Phase, or HILIC?

A1: The choice depends on the overall polarity of your molecule. HILIC is often the most successful technique for this class of compounds.[11][16]

  • Normal-Phase (NP): Uses a polar stationary phase (like silica) and a non-polar mobile phase.[10][17] Best suited for less polar compounds. Polar aromatic carboxamides often show excessive retention and poor peak shape.[8]

  • Reverse-Phase (RP): The most common HPLC mode, using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[13][18] It is often unsuitable for highly polar carboxamides, which may not be retained.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or specialized HILIC phases) with a mobile phase typical of reverse-phase (e.g., high acetonitrile, low water/buffer).[17] It is specifically designed for polar compounds that are not retained by RP, making it an excellent choice for polar aromatic carboxamides.[11][16]

The following diagram provides a decision-making framework for choosing an initial purification strategy.

G start Crude Polar Aromatic Carboxamide solubility_check Is the compound soluble in a single solvent with different temperature solubility? start->solubility_check recrystallize Attempt Recrystallization solubility_check->recrystallize Yes chrom_check Is the compound soluble in a suitable loading solvent? solubility_check->chrom_check No / Poor chromatography Proceed to Chromatography chrom_check->chromatography Yes no_sol_chrom Insoluble. Consider Solid-State Extraction or derivatization. chrom_check->no_sol_chrom No rp_check Run RP-TLC or analytical RP-HPLC. Is there retention (k' > 1)? chromatography->rp_check rp_purify Optimize & Run Preparative Reverse-Phase (RP) rp_check->rp_purify Yes hilic_purify Optimize & Run Preparative HILIC rp_check->hilic_purify No

Caption: Decision tree for purification strategy.

Q2: How do I perform a recrystallization for these difficult compounds?

A2: Recrystallization is an excellent and cost-effective purification method if you can find a suitable solvent system. The goal is to find a solvent (or solvent pair) where your compound is highly soluble when hot but poorly soluble when cold.[5][19]

  • Preparation: Place a small amount (10-20 mg) of your crude compound into several small test tubes.

  • Solvent Screening (Room Temp): Add a few drops of a different solvent to each test tube. Choose solvents across a polarity range (see table below). If the compound dissolves immediately at room temperature, that solvent is unsuitable as a primary recrystallization solvent (but may be useful as the "soluble" solvent in a pair).

  • Solvent Screening (Hot): To the tubes where the compound was insoluble, gently heat the solvent to its boiling point.[20] Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath.[19]

  • Observation: The ideal solvent is one in which the compound fully dissolved when hot and formed a large quantity of crystals upon cooling.[6]

  • Solvent Pairs: If no single solvent works, try a solvent pair. Dissolve the compound in a minimal amount of a hot solvent in which it is very soluble. Then, add a hot "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the first solvent to clarify, then allow it to cool slowly.

Q3: What about Supercritical Fluid Chromatography (SFC)?

A3: SFC is a powerful alternative to HPLC for purifying polar compounds. It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[21]

Advantages of SFC:

  • Speed: The low viscosity of the mobile phase allows for very fast separations.[22]

  • Green Chemistry: Significantly reduces the use of organic solvents compared to HPLC.[22]

  • Orthogonal Selectivity: Can often separate compounds that are difficult to resolve by RP or NP chromatography.

  • Polar Compounds: With the addition of polar modifiers, SFC is highly effective for polar analytes, including carboxamides.[23][24][25]

Part 3: Data & Protocols
Chromatography Mode Selection Logic

The relationship between your compound (analyte) and the chromatography system determines the outcome. The goal is to achieve balanced retention.

G cluster_np Normal-Phase (NP) cluster_rp Reverse-Phase (RP) cluster_hilic HILIC np_sp Stationary Phase (SP) Polar (e.g., Silica) np_result {Result|Very Strong Retention (Streaking/Tailing)} np_sp->np_result np_mp Mobile Phase (MP) Non-Polar (e.g., Hexane) np_mp->np_result np_analyte Analyte Polar Aromatic Carboxamide np_analyte->np_sp Strong Affinity (Like attracts Like) np_analyte->np_mp Low Affinity rp_sp Stationary Phase (SP) Non-Polar (e.g., C18) rp_result {Result|No Retention (Elutes in Void)} rp_sp->rp_result rp_mp Mobile Phase (MP) Polar (e.g., Water) rp_mp->rp_result rp_analyte Analyte Polar Aromatic Carboxamide rp_analyte->rp_sp Low Affinity rp_analyte->rp_mp Strong Affinity (Like attracts Like) hilic_sp Stationary Phase (SP) Polar (e.g., Silica, Diol) hilic_result {Result|Balanced Retention (Good Chromatography)} hilic_sp->hilic_result hilic_mp hilic_mp hilic_mp->hilic_result hilic_analyte Analyte Polar Aromatic Carboxamide hilic_analyte->hilic_sp Partitioning into water-rich layer on SP hilic_analyte->hilic_mp Soluble

Caption: Interaction logic in different chromatography modes.

Table 1: Common Solvents for Chromatography & Recrystallization
SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169NP Mobile Phase, Anti-solvent
Dichloromethane (DCM)3.140NP Mobile Phase
Ethyl Acetate (EtOAc)4.477NP Mobile Phase, Recrystallization
Acetone5.156Recrystallization
Acetonitrile (ACN)5.882RP & HILIC Mobile Phase
Isopropanol (IPA)3.982NP & RP Mobile Phase Modifier
Ethanol (EtOH)4.378Recrystallization, RP Modifier
Methanol (MeOH)5.165RP & HILIC Mobile Phase
Water10.2100RP & HILIC Mobile Phase, Anti-solvent
Dimethyl Sulfoxide (DMSO)7.2189High-polarity solvent for dissolution
N,N-Dimethylformamide (DMF)6.4153High-polarity solvent for dissolution

Data compiled from various sources.[5]

Protocol: Generic HILIC Method for Purifying a Polar Aromatic Carboxamide

This protocol provides a starting point for developing a HILIC purification method.

  • Column Selection: Choose a HILIC-specific column. Bare silica can work, but Diol or specialized amide/zwitterionic phases often provide better peak shape and selectivity.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close to the initial mobile phase conditions as possible (e.g., 95:5 Acetonitrile:Water). If solubility is poor, use the minimum amount of DMSO or DMF required for dissolution and dilute with the initial mobile phase.

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water with a buffer/additive. A common starting point is 10 mM Ammonium Acetate or 0.1% Formic Acid to improve peak shape.

  • Method Development (Analytical Scale):

    • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A) for at least 10-15 column volumes. HILIC requires longer equilibration than RP.

    • Initial Gradient: Run a scouting gradient from 95% A / 5% B to 50% A / 50% B over 10-15 minutes.

    • Analysis: Observe the retention time of your target compound. In HILIC, increasing the aqueous component (Solvent B) decreases retention time (stronger solvent).

  • Method Optimization: Adjust the gradient based on the scouting run. If the compound elutes too late, make the gradient steeper or start with a lower percentage of A. If it elutes too early, make the gradient shallower.

  • Scale-Up to Preparative: Once an optimal separation is achieved on the analytical scale, scale the method to a preparative column, adjusting flow rates and injection volumes accordingly.

  • Post-Purification: Fractions will be rich in acetonitrile. Evaporation using a rotary evaporator followed by high-vacuum drying or lyophilization (if the compound is water-soluble after ACN removal) is typically required to isolate the final product.

References
  • Restek Corporation. (n.d.). A Systematic Approach to GC Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Hsiao, S. H., & Yang, C. P. (1998). Synthesis and properties of aromatic polyamides based on 2,2′-bis(4-aminophenyl)biphenyl and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 36(11), 2029–2035. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Gray, M., Mallet, C. R., & Plumb, R. S. (2018). Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. Journal of Chromatography B, 1092, 355–364. Retrieved from [Link]

  • Lesellier, E. (2014, October 27). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Normal Phase. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved from [Link]

  • JoVE. (2024, December 5). Supercritical Fluid Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (1997). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A, 758(2), 325-329. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5961. Retrieved from [Link]

  • Grzesiak, A. L., Lang, M., & Matzger, A. J. (2015). Evaporative Crystallization of Carbamazepine from Different Organic Solvents. Crystal Growth & Design, 5(8), 3004-3012. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Al-Ghamdi, K., Al-Otaibi, M., & Al-Amri, A. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3901. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reversed-phase chromatography – Knowledge and References. Retrieved from [Link]

  • Yu, Q., et al. (2025). Construction of highly hydrophilic carbamide-linked covalent organic framework for efficient extraction of polar aromatic amines: experiments and theoretical calculations. Journal of Chromatography A. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 11). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Veeprho. (n.d.). Carboxylic Acid Impurities and Related Compound. Retrieved from [Link]

  • Al-Ghamdi, K., Al-Otaibi, M., & Al-Amri, A. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 123-134. Retrieved from [Link]

  • Patil, S. P., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various aromatic diamines. Polymer Bulletin, 78, 3457–3475. Retrieved from [Link]

  • University of Minnesota Morris. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304–318. Retrieved from [Link]

  • G. P. Smith, & J. March. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. Retrieved from [Link]

  • Li, Y., et al. (2022). Introducing Polar Groups in Porous Aromatic Framework for Achieving High Capacity of Organic Molecules and Enhanced Self-Cleaning Applications. Polymers, 14(18), 3901. Retrieved from [Link]

  • Wang, J., et al. (2023). Site-Selective Arylation of Carboxamides from Unprotected Peptides. Journal of the American Chemical Society, 145(27), 14816–14822. Retrieved from [Link]

  • Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164. Retrieved from [Link]

  • Erchinger, J. E., et al. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 16(19). Retrieved from [Link]

  • Patra, D. (2004). Challenges and progress in the analysis of polycyclic aromatic compounds. Analytical and Bioanalytical Chemistry, 379, 168-176. Retrieved from [Link]

  • de la Cruz, J., et al. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Green Chemistry. Retrieved from [Link]

  • Guha, S., & Jaffe, P. R. (2003). Solubilization and mineralization of polycyclic aromatic hydrocarbons by Pseudomonas putida in the presence of surfactant. Environmental Science & Technology, 37(1), 127-132. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Wang, Y., et al. (2023). Polar Nitrated Aromatic Compounds in Urban Fine Particulate Matter: A Focus on Formation via an Aqueous-Phase Radical Mechanism. Environmental Science & Technology, 57(15), 6045–6056. Retrieved from [Link]

  • Zonies, M. (2024). Effect of Solvent Aromaticity on Carboxamides. Scholarship @ Claremont. Retrieved from [Link]

  • Woodruff, W. A., & Gill, R. T. (2021). Advances in engineering microbial biosynthesis of aromatic compounds and related compounds. Current Opinion in Biotechnology, 69, 174–183. Retrieved from [Link]

  • Leijtens, T., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Advanced Energy Materials, 9(3), 1802492. Retrieved from [Link]

Sources

Troubleshooting

Thiophene Synthesis &amp; Functionalization: Technical Support Center

Expert Troubleshooting Guides & Standard Operating Procedures Introduction Welcome to the Technical Support Center for Thiophene Synthesis. As a Senior Application Scientist, I have designed this resource to help researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting Guides & Standard Operating Procedures

Introduction

Welcome to the Technical Support Center for Thiophene Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex side reactions inherent to thiophene chemistry. Whether you are building the core via Gewald and Paal-Knorr syntheses or functionalizing it via lithiation, thiophene's unique electronic structure often leads to competing pathways such as halogen scrambling, ring-opening, and incomplete cyclization. This guide provides mechanistic causality and self-validating protocols to ensure experimental success.

Section 1: Core Construction Troubleshooting

FAQ 1.1: Why is my Gewald reaction stalling at the uncyclized Knoevenagel adduct? Causality & Mechanism: The Gewald synthesis of 2-aminothiophenes proceeds via a base-catalyzed Knoevenagel condensation of a ketone/aldehyde with an α-cyanoester to form an acrylonitrile intermediate, followed by sulfurization and cyclization[1]. The primary cause of a stalled reaction (yielding the uncyclized adduct) is insufficient base strength to activate elemental sulfur ( S8​ ) or facilitate the subsequent mercaptide attack on the cyano group. Expert Insight: Using a weak base like triethylamine often stalls the reaction at the acrylonitrile stage. Switching to a secondary amine like morpholine or piperidine accelerates both the initial condensation and the S8​ ring-opening, driving the equilibrium toward the thermodynamically stable 2-aminothiophene.

GewaldReaction Ketone Ketone + α-Cyanoester Knoevenagel Acrylonitrile Intermediate Ketone->Knoevenagel Base Catalyst (e.g., Morpholine) Mercaptide Mercaptide Intermediate Knoevenagel->Mercaptide S8 Activation Side Uncyclized Adduct (Dead-end) Knoevenagel->Side Weak Base / Low Temp Product 2-Aminothiophene (Target) Mercaptide->Product Cyclization & Tautomerization

Fig 1: Gewald reaction pathway highlighting the divergence between cyclization and stalling.

FAQ 1.2: My Paal-Knorr synthesis using Lawesson's reagent yields significant furan byproducts. How can I suppress this? Causality & Mechanism: In the Paal-Knorr thiophene synthesis, 1,4-dicarbonyl compounds are treated with sulfurizing agents (e.g., P4​S10​ or Lawesson's reagent). These reagents act as both sulfurizing and dehydrating agents[2]. If the dehydration kinetics outpace sulfurization, the diketone cyclizes into a furan ring before sulfur incorporation can occur. Expert Insight: Furan formation is exacerbated by trace moisture or insufficient sulfurizing agent. To suppress this, ensure strictly anhydrous conditions, use a slight excess of Lawesson's reagent (1.5 - 2.0 eq), and consider microwave-assisted heating to rapidly accelerate the sulfurization kinetics over the dehydration pathway.

PaalKnorr Diketone 1,4-Dicarbonyl Compound Thiophene Thiophene (Target) Diketone->Thiophene Sulfurization (Dominant with excess S) Furan Furan Byproduct (Side Reaction) Diketone->Furan Dehydration (Competes with sulfurization) Reagent Sulfurizing Agent (P4S10 or Lawesson's) Reagent->Thiophene

Fig 2: Competing dehydration and sulfurization pathways in the Paal-Knorr synthesis.

Section 2: Functionalization & Metalation Troubleshooting

FAQ 2.1: During the lithiation of 2-bromothiophene, I observe a complex mixture of polybrominated thiophenes instead of my target. What is happening? Causality & Mechanism: You are observing a "Halogen Dance" (HD) reaction. This is a base-catalyzed cascade of intermolecular metal-halogen and metal-hydrogen exchanges[3]. When 2-bromothiophene is deprotonated (e.g., by LDA) to form 3-lithio-2-bromothiophene, this kinetic intermediate can react with unreacted starting material. Driven by thermodynamic stabilization, the halogens scramble, ultimately funneling the reaction into a thermodynamic sink, typically 3,4-dibromothiophene[4]. Expert Insight: The HD cascade is highly temperature-dependent and concentration-dependent. To prevent it, the lithiation must be strictly maintained at or below -78 °C. Furthermore, the electrophile must be added rapidly to trap the kinetic lithio-species before intermolecular scrambling can occur.

HalogenDance SM 2-Bromothiophene (Starting Material) Lithio 3-Lithio-2-bromothiophene (Kinetic Intermediate) SM->Lithio Deprotonation (<-70 °C) Base Strong Base (e.g., LDA) Base->Lithio Exchange Intermolecular Metal-Halogen Exchange (Reaction with unreacted SM) Lithio->Exchange T > -40 °C or excess SM RingOpen Ring-Opened Byproducts (Enediynes) Lithio->RingOpen Thiophilic Attack (Prolonged warming) Sink 3,4-Dibromothiophene (Thermodynamic Sink) Exchange->Sink Cascade Isomerization

Fig 3: Mechanistic cascade of the Halogen Dance and ring-opening side reactions.

FAQ 2.2: When attempting to functionalize fused thiophenes (e.g., thieno[3,2-b]thiophene) via lithiation, my yield is low and I detect enediyne byproducts. Why? Causality & Mechanism: Lithiated thiophenes, particularly 3-lithiated thienothiophenes, are susceptible to thiophilic ring-opening. Organolithium reagents can attack the neighboring sulfur atom, triggering an electrocyclic ring-opening that yields alkylthio-enynes or polyfunctionalized enediynes[5]. This is driven by the basicity of the organolithium and the coordination of the lithium cation by the neighboring sulfur. Expert Insight: To mitigate ring-opening, avoid excess equivalents of strong bases like n-BuLi. If competitive deprotonation and ring-opening occur, switching to a non-nucleophilic base like LDA or utilizing TurboGrignard (iPrMgCl·LiCl) for a milder halogen-metal exchange can preserve the thiophene core.

Section 3: Quantitative Data & Reaction Parameters

To assist in your experimental design, the following tables summarize the critical parameters that dictate side-reaction prevalence.

Table 1: Influence of Temperature and Base on Halogen Dance (HD) Scrambling

SubstrateBase / ReagentTemp (°C)Target Lithio-Species Yield (%)HD / Scrambled Byproducts (%)
2-BromothiopheneLDA (1.0 eq)-78> 95%< 5%
2-BromothiopheneLDA (1.0 eq)-40~ 40%~ 60% (3,4-Dibromothiophene)
2-Bromothiophenen-BuLi (1.1 eq)-78> 90%~ 10% (Ring-opened)
3-BromothiopheneLDA (1.0 eq)-78> 95%< 5%

Table 2: Gewald Reaction Catalyst Efficiency (Standard conditions: 50 °C, EtOH)

Catalyst (Base)pKa (Conjugate Acid)Knoevenagel Adduct (%)2-Aminothiophene Yield (%)
Triethylamine10.7565%30%
Piperidine11.22< 5%85%
Morpholine8.36< 10%88% (Optimal kinetics)
Section 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Controlled Lithiation of Bromothiophenes (Avoiding Halogen Dance) Objective: To generate 3-lithio-2-bromothiophene without triggering halogen scrambling or ring-opening. Self-Validation Checkpoint: The reaction mixture should remain a clear, pale yellow solution. A deep red/brown color at -78 °C indicates premature ring-opening or scrambling.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Solvent & Substrate: Add anhydrous THF (10 mL per mmol of substrate) and 2-bromothiophene (1.0 eq). Cool the solution strictly to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Base Addition: Dropwise add LDA (1.05 eq, freshly prepared or titrated) down the side of the flask over 10 minutes. Causality: Slow addition prevents localized exothermic hotspots that trigger the HD cascade.

  • Aging: Stir at -78 °C for exactly 30 minutes.

  • Electrophile Quench: Add the electrophile (1.2 eq, neat if liquid, or dissolved in anhydrous THF) rapidly in one portion. Causality: Rapid trapping outcompetes the slower intermolecular metal-halogen exchange.

  • Workup: Allow the mixture to warm to room temperature slowly, then quench with saturated aqueous NH4​Cl .

SOP 2: Optimized Gewald Synthesis of 2-Aminothiophenes Objective: To achieve complete cyclization of the Knoevenagel adduct without stalling. Self-Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) should show the transient appearance of the highly UV-active acrylonitrile intermediate, which must completely disappear before workup.

  • Reagent Mixing: In a round-bottom flask, combine the ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur ( S8​ , 1.1 eq) in absolute ethanol (0.5 M).

  • Catalyst Addition: Add morpholine (1.0 eq) in one portion at room temperature. Causality: Morpholine acts as both the base for the Knoevenagel condensation and the activator for S8​ .

  • Heating: Attach a reflux condenser and heat the mixture to 50–60 °C.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC. If the Knoevenagel adduct persists after 4 hours, add an additional 0.2 eq of morpholine.

  • Isolation: Cool the mixture to 0 °C. The 2-aminothiophene product will typically precipitate. Filter and wash with ice-cold ethanol to remove unreacted sulfur and morpholine.

References
  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL
  • Title: Paal-Knorr Thiophene Synthesis Source: Organic Chemistry Portal URL:_
  • Title: Mechanistic pathways for halogen dance reactions in bromo-thiophenes: a cascade-like pattern Source: Indian Academy of Sciences URL
  • Title: Halogen dance reactions on thiophene derivatives Source: ResearchGate URL
  • Title: Unusual thiophilic ring-opening of fused oligothiophenes with organolithium reagents Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for diagnosing and overcoming solubility challenges as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for diagnosing and overcoming solubility challenges associated with N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide and similar poorly soluble compounds. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during the formulation development process.

Introduction: Understanding the Challenge

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide presents a significant solubility challenge typical of many modern active pharmaceutical ingredients (APIs). Its molecular structure combines a rigid, aromatic thiophene carboxamide core with a dichlorinated phenyl ring, contributing to high crystallinity and hydrophobicity. These features result in low aqueous solubility, often referred to as "brick dust," which can be a major obstacle to achieving adequate bioavailability for preclinical and clinical studies.[1][2]

The primary objective of this guide is to provide a logical, tiered troubleshooting workflow. We will begin with fundamental characterization and move through progressively more advanced solubilization techniques, explaining the scientific rationale behind each step.

Section 1: Foundational Analysis - What is the Baseline?

Before attempting to improve solubility, it is critical to quantitatively define the problem. The first step is always to determine the compound's intrinsic aqueous solubility.

Q1: How do I accurately measure the baseline aqueous solubility of my compound?

Answer: The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method (SFM) . This involves adding an excess of the solid compound to a specific solvent (e.g., water or a buffer) and agitating the mixture until equilibrium is reached.[3]

The key to an accurate measurement is ensuring that the solution is truly saturated and that you are only measuring the dissolved compound.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

A. Materials:

  • N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide (solid)

  • Type I (ultrapure) water and relevant buffers (e.g., pH 7.4 Phosphate-Buffered Saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, preferably PTFE or other low-binding material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated detection method (e.g., UV-Vis).

B. Step-by-Step Procedure:

  • Add an excess amount of the solid compound to a vial (e.g., 5-10 mg to 1 mL of solvent). The key is to have undissolved solid visible at the end of the experiment.

  • Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a predetermined time. To establish equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours).[4]

  • Equilibrium is confirmed when two consecutive time points yield the same concentration measurement.[4]

  • Once at equilibrium, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL based on a standard curve.

Section 2: Troubleshooting Workflow - A Tiered Approach to Solubility Enhancement

Once you have a baseline solubility value, you can begin to explore methods for improvement. We recommend a tiered approach, starting with the simplest and most cost-effective methods before moving to more complex techniques.

Solubility_Workflow cluster_0 Start Start: Baseline Solubility Determined Ionizable Does the compound have an ionizable group (pKa)? Start->Ionizable pH_Mod Tier 1: pH Modification (Salt Formation) Ionizable->pH_Mod Yes CoSolvent Tier 1: Co-Solvent Screening Ionizable->CoSolvent No / Insufficient pH_Mod->CoSolvent Insufficient Success Goal: Target Solubility Achieved pH_Mod->Success Sufficient Particle_Size Tier 2: Particle Size Reduction (Micronization/Nanonization) CoSolvent->Particle_Size Insufficient CoSolvent->Success Sufficient Advanced Tier 3: Advanced Formulations (Solid Dispersions, Complexation) Particle_Size->Advanced Insufficient Particle_Size->Success Sufficient Advanced->Success

Caption: A tiered workflow for solubility enhancement.

Tier 1: Simple Formulation Adjustments
Q2: My compound has an amino group. Can I use pH to improve its solubility?

Answer: Absolutely. N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide contains a primary aromatic amine (-NH2), which is a weakly basic functional group. By lowering the pH of the aqueous medium with a pharmaceutically acceptable acid, you can protonate this group to form a cationic salt (-NH3+). This salt form is significantly more polar than the neutral free base, leading to a substantial increase in aqueous solubility.[5][6]

The Causality: The enhanced solubility is due to the favorable ion-dipole interactions between the charged salt form of the compound and the polar water molecules, which are much stronger than the interactions between the neutral molecule and water.

Actionable Step: Perform a pH-solubility profile . This involves measuring the compound's solubility at various pH values (e.g., from pH 2 to pH 8) using the Shake-Flask Method described in Protocol 1.

pH of BufferResulting Solubility (µg/mL) (Hypothetical Data)Fold Increase (vs. pH 7.4)
2.0550.01100x
4.085.0170x
6.02.55x
7.40.51x (Baseline)
8.00.51x
Caption: Example pH-solubility profile for a weakly basic compound.
Q3: pH adjustment isn't sufficient or is not an option for my experiment. What should I try next?

Answer: The next logical step is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5] This makes the environment more favorable for dissolving a hydrophobic compound like ours.

The Causality: The principle of "like dissolves like" is at play. By adding a less polar solvent (the co-solvent), you decrease the dielectric constant of the aqueous solution, reducing its ability to "squeeze out" the nonpolar solute and thereby increasing solubility.[1]

Common Co-solvents for Preclinical Formulations:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Use with caution due to potential biological activity.

  • Glycerin

Actionable Step: Screen various co-solvent systems at different concentrations (e.g., 10%, 20%, 40% co-solvent in water). Measure the solubility in each system using the Shake-Flask Method.

Co-Solvent SystemSolubility (µg/mL) (Hypothetical Data)Fold Increase (vs. Water)
Water (Control)0.51x
20% Ethanol in Water15.030x
20% PG in Water25.050x
20% PEG 400 in Water40.080x
Caption: Example co-solvent screening results.
Tier 2: Physical Modifications
Q4: Co-solvents help, but I need to reach an even higher concentration. What is Tier 2?

Answer: If simple formulation adjustments are insufficient, the next tier involves modifying the physical properties of the solid API itself, most commonly through particle size reduction .[7] Techniques like micronization or nanosuspension increase the surface area of the drug particles exposed to the solvent.

The Causality: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute. While reducing particle size does not change the equilibrium solubility, it dramatically increases the dissolution rate.[1][8] For experiments where rapid dissolution is key, or for creating stable nanosuspensions, this is a powerful technique.

  • Micronization: Reduces particle size to the micron range (1-10 µm) using techniques like jet milling.[8]

  • Nanosuspension: Reduces particle size to the sub-micron range (200-600 nm) via methods like media milling or high-pressure homogenization.[1] This can sometimes lead to an increase in apparent saturation solubility due to the Kelvin effect.

Tier 3: Advanced Formulation Strategies
Q5: I am developing a final oral dosage form and need a robust solution for very poor solubility. What advanced methods are available?

Answer: For APIs that are particularly challenging, advanced formulation technologies are required. Two of the most successful strategies are creating amorphous solid dispersions (ASDs) and using complexation agents .[9][10]

1. Amorphous Solid Dispersions (ASDs):

  • What it is: The drug is molecularly dispersed in a solid polymer matrix in an amorphous (non-crystalline) state.[10]

  • The Causality: Crystalline materials require a significant amount of energy (lattice energy) to break apart the crystal structure before they can dissolve. An amorphous form has no crystal lattice, so this energy barrier is removed, leading to a much higher apparent solubility and faster dissolution.[9] Polymeric excipients are used to stabilize this high-energy amorphous state.[10]

  • Common Polymers: HPMC-AS, PVP/VA (Copovidone), Soluplus®, Apinovex™ polymers.[9][10]

  • Preparation Methods: Spray drying and hot-melt extrusion (HME) are the most common industrial methods.[10]

2. Complexation with Cyclodextrins:

  • What it is: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • The Causality: The hydrophobic API molecule can be encapsulated within the cyclodextrin's nonpolar cavity, forming an "inclusion complex".[11] The outside of this complex is hydrophilic, allowing it to dissolve readily in water, effectively shuttling the drug molecule into the solution.[6]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Section 3: Frequently Asked Questions (FAQs)

Q: Can I combine different solubility enhancement techniques? A: Yes, and this is often a very effective strategy. For example, you could create a pH-adjusted solution (Tier 1) containing a co-solvent (Tier 1) to dissolve an amorphous solid dispersion of your compound (Tier 3). This multi-pronged approach can have synergistic effects on solubility.

Q: My compound is precipitating out of my co-solvent formulation upon dilution. What can I do? A: This is a common problem indicating that the system is supersaturated upon dilution into an aqueous environment. Consider adding a precipitation inhibitor, which is often a polymer (like HPMC or PVP), to your formulation. These polymers work by adsorbing to the surface of newly formed drug nuclei, sterically hindering crystal growth and maintaining a supersaturated state for a longer period.

Q: Are there any specific excipients you recommend for thiophene carboxamide derivatives? A: While API-specific excipient selection requires experimental screening, polymers used for amorphous solid dispersions are a good starting point for this class of molecules. High molecular weight polyacrylic acid excipients (like Apinovex™ polymers) have been designed to enhance the solubility of BCS Class II and IV APIs.[8][9] For injectable formulations where traditional methods fail, novel excipients like Apisolex™ polymer, which forms polymeric micelles, can increase solubility by orders of magnitude.[2][9]

Q: How do I choose between micronization and creating an amorphous solid dispersion (ASD)? A: The choice depends on the drug's properties. If the drug has a very high melting point and strong crystal lattice energy, simply reducing particle size (micronization) may not be enough to achieve the desired dissolution rate. In such cases, completely disrupting the crystal lattice by forming an ASD is often more effective. ASDs are generally preferred for compounds where a significant increase in both the rate and extent of absorption is needed.

References
  • Pawar, P. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Jadhav, N. et al. (2020). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 10(5), 215-223. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Kumar, S. & Singh, P. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(4), 110-119. [Link]

  • Sharma, D. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • BioPharma APAC. (2025, July 9). Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. [Link]

  • American Chemical Society. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Journal of Pharmaceutical Analysis. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

Sources

Troubleshooting

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide stability issues and degradation

Welcome to the Technical Support Center for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide (CAS: 926204-45-7). This platform is designed for researchers, medicinal chemists, and drug development professionals enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide (CAS: 926204-45-7). This platform is designed for researchers, medicinal chemists, and drug development professionals encountering stability, formulation, or assay reproducibility issues with this specific chemical scaffold.

Rather than providing generic advice, this guide deconstructs the exact physicochemical liabilities of this molecule—specifically the interplay between its electron-rich aniline moiety and the sterically hindered thiophene-3-carboxamide core—ensuring your experimental protocols are robust and self-validating.

Part 1: Molecular Liability Profile (The "Why")

To troubleshoot effectively, we must first understand the structural causality behind this compound's degradation. The molecule consists of three domains: a thiophene ring, a carboxamide linker, and a 2,6-dichloro-4-amino-phenyl ring.

  • Aniline Auto-Oxidation: The para-amino group is strongly electron-donating. Even with the electron-withdrawing 2,6-dichloro groups, the free amine remains highly susceptible to oxidative coupling in aerobic environments. Upon exposure to light and dissolved oxygen, it readily forms reactive quinone imines or highly conjugated azo dimers [1]. This is the primary cause of stock solution degradation.

  • Steric Shielding of the Amide: The 2,6-dichloro substitutions sit ortho to the amide nitrogen. This creates severe steric hindrance, twisting the amide bond out of planarity with the phenyl ring. While this brilliantly protects the compound from enzymatic hydrolysis (amidases), it does not protect the distant para-amine from oxidation [2].

  • Thiophene S-Oxidation: In in vitro metabolic assays (e.g., liver microsomes), the thiophene ring is a known liability for Cytochrome P450 (CYP)-mediated S-oxidation or epoxidation, leading to rapid clearance [3].

Pathways Parent N-(4-amino-2,6-dichlorophenyl) thiophene-3-carboxamide Oxidation Aniline Auto-Oxidation (O2 / UV Light) Parent->Oxidation Aerobic / Aqueous CYP CYP450 Metabolism (Hepatic Microsomes) Parent->CYP NADPH dependent Hydrolysis Amide Hydrolysis (Extreme pH) Parent->Hydrolysis pH < 2 or > 12 Quinone Quinone Imine / Azo Dimer (Pink/Brown Discoloration) Oxidation->Quinone -e-, -H+ Sulfoxide Thiophene S-Oxide (Metabolic Clearance) CYP->Sulfoxide S-Oxidation Cleavage 2,6-dichloro-p-phenylenediamine + Thiophene-3-carboxylic acid Hydrolysis->Cleavage H2O

Fig 1: Primary degradation pathways and reactive intermediates of the compound.

Part 2: Quantitative Stability Metrics

To assist in assay design, the following table summarizes the expected half-lives ( T1/2​ ) and degradation profiles of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide under standard laboratory conditions.

Environmental ConditionMatrix / Solvent T1/2​ (Estimated)Primary DegradantRecommended Mitigation
Aqueous Buffer PBS (pH 7.4), 37°C, Aerobic18 - 24 HoursQuinone IminePrepare fresh daily; use 0.1% BSA.
Stock Solution DMSO (Anhydrous), 25°C, Light5 - 7 DaysAzo DimersStore at -80°C in amber vials.
Metabolic Assay Rat Liver Microsomes (RLM)15 - 30 MinsThiophene S-OxidePre-incubate with CYP inhibitors.
Acidic/Basic 0.1N HCl or 0.1N NaOH> 72 HoursCleaved AmideAvoid prolonged exposure to pH extremes.

Part 3: Troubleshooting FAQs

Q1: My 10 mM DMSO stock solution turned a faint pink/brown color after a week. Is it still usable for cell-based assays? A: No, discard it immediately. The color change indicates oxidative coupling of the 4-amino group into highly conjugated azo compounds or quinone imines [2]. These degradation products are highly electrophilic and will covalently bind to off-target proteins in your cell assay, leading to false-positive cytotoxicity or skewed IC50 values. Always use anhydrous DMSO, purge the vial headspace with Argon, and store aliquots at -80°C.

Q2: During my in vitro microsomal stability assay, the compound clears rapidly ( T1/2​ < 20 min). Is the amide bond breaking? A: It is highly unlikely that the amide bond is hydrolyzing. Thiophene-3-carboxamides possess excellent plasma stability due to steric shielding [3]. The rapid clearance is almost certainly CYP-mediated oxidation of either the thiophene ring or the aniline group [1]. To prove this, run the assay with and without 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If stability is restored with ABT, the clearance is oxidative, not hydrolytic.

Q3: I am getting inconsistent results in my 72-hour live-cell imaging assay. How can I stabilize the compound? A: The compound is undergoing photodegradation and auto-oxidation in the culture media. To stabilize the system:

  • Minimize UV/visible light exposure (use amber plates if possible).

  • Ensure your media contains antioxidants (like glutathione or ascorbic acid) or standard serum proteins (FBS) which can act as radical scavengers.

  • Consider a "fed-batch" approach where fresh compound is spiked into the media every 24 hours to maintain steady-state concentrations.

Workflow Start Compound Stock in DMSO Check Visual Inspection: Is it pink/brown? Start->Check Yes Oxidative Coupling Detected Check->Yes Yes No Proceed to Assay Check->No No Action1 Discard Stock. Prepare fresh in anhydrous DMSO. Yes->Action1 Action2 Purge with Argon. Store at -80°C in dark. Action1->Action2

Fig 2: Decision matrix for stock solution quality control and handling.

Part 4: Standardized Experimental Protocols

To ensure self-validating and reproducible data, utilize the following protocol to map the metabolic liabilities of this compound.

Protocol: LC-MS/MS Metabolite Trapping Assay (Glutathione Trapping)

Purpose: To definitively identify if the 4-amino group is forming reactive quinone imines during biological assays.

Step 1: Preparation of Working Solutions

  • Prepare a 10 mM stock of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide in anhydrous DMSO.

  • Prepare a 50 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Thaw Human Liver Microsomes (HLM) on ice to a final concentration of 1 mg/mL protein.

Step 2: Incubation Workflow

  • In a 1.5 mL Eppendorf tube, combine:

    • 740 µL Potassium Phosphate buffer (100 mM, pH 7.4)

    • 100 µL HLM (1 mg/mL final)

    • 100 µL GSH stock (5 mM final)

    • 10 µL Compound stock (10 µM final)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of NADPH regenerating system (2 mM final).

Step 3: Quenching and Extraction

  • Incubate at 37°C for 60 minutes.

  • Quench the reaction by adding 1 mL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

Step 4: LC-MS/MS Analysis

  • Transfer the supernatant to an LC vial.

  • Run a precursor ion scan for m/z 272 (the signature neutral loss for GSH adducts).

  • Interpretation: If a GSH-adduct mass peak is detected (Parent Mass + 305 Da), it confirms that the aniline moiety oxidized into a reactive quinone imine and was subsequently trapped by GSH. This validates the oxidative liability of the compound.

Part 5: References

  • Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) MDPI - Molecules URL:

  • Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study ResearchGate URL:

  • Discovery of a Novel Phenyl Thiophene-3-carboxamide Derivative DZX19 as an Orally TRK Inhibitor with Potent Antitumor Effects Journal of Medicinal Chemistry (ACS Publications) URL:

Optimization

Technical Support Center: Overcoming Low Yield in Multi-Step Synthesis of Thiophene Derivatives

Welcome to the Technical Support Center for the synthesis of thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of multi-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of multi-step thiophene synthesis. Thiophene-containing molecules are pivotal in medicinal chemistry and materials science, making the efficient and high-yield synthesis of these heterocycles a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and enhance your synthetic outcomes.

Section 1: Troubleshooting Thiophene Ring Formation Reactions

The construction of the thiophene ring itself is the foundation of any multi-step synthesis. Low yields at this initial stage can severely impact the overall efficiency. Here, we address common issues encountered in classical thiophene syntheses.

Frequently Asked Questions (FAQs): Gewald, Paal-Knorr, and Fiesselmann Syntheses

Q1: My Gewald synthesis of a 2-aminothiophene is plagued by a dimeric byproduct. How can I suppress its formation?

A1: The dimerization of the Knoevenagel-Cope condensation intermediate is a well-known side reaction in the Gewald synthesis.[3] This occurs when the reactive α,β-unsaturated nitrile intermediate accumulates. To mitigate this, a two-step procedure is often more effective. First, perform the Knoevenagel condensation to form the unsaturated nitrile and isolate it. Then, in a separate step, react it with elemental sulfur and a base for the cyclization. This prevents a buildup of the intermediate that leads to dimerization.[3] Additionally, the choice of solvent and base is critical; using an inorganic base in a THF/water system has been shown to suppress byproduct formation.[3]

Q2: In my Paal-Knorr synthesis, I'm observing a significant amount of a furan byproduct instead of the desired thiophene. What's causing this and how can I fix it?

A2: Furan formation is a competing dehydration pathway in the Paal-Knorr synthesis.[3] To favor the desired thiophenization, ensure you are using a sufficient excess of the sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[3][4] These reagents have dual functions as both sulfurizing and dehydrating agents; however, their primary role in this context should be sulfurization.[3] Optimizing the reaction temperature is also crucial, as higher temperatures can sometimes preferentially drive the dehydration reaction that leads to the furan byproduct.[3]

Q3: I'm attempting a Fiesselmann synthesis and isolating a thioacetal as the major product. How can I promote cyclization to the thiophene?

A3: Thioacetal formation is a common side reaction in the Fiesselmann synthesis, especially in the absence of an alcohol.[3] To favor the desired cyclization, the addition of an alcohol (e.g., methanol or ethanol) can promote the formation of the monoadduct intermediate, which then preferentially cyclizes to the thiophene.[3] The choice of base is also a critical factor. A stronger base, such as sodium ethoxide, is typically required to facilitate the final intramolecular Dieckmann-type condensation that forms the thiophene ring.[3]

Section 2: Optimizing Cross-Coupling Reactions for Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the thiophene core. However, these reactions are often sensitive to a variety of factors that can lead to low yields.

Suzuki-Miyaura Coupling: A Common Workhorse with Pitfalls

Q4: My Suzuki coupling with a thiophene boronic acid is giving a low yield, and I'm detecting the protonated (deboronylated) thiophene as a major byproduct. What is happening and how can I prevent it?

A4: This is a classic case of protodeboronation, a common side reaction where the carbon-boron bond of the thiophene boronic acid is cleaved and replaced by a proton from the reaction medium.[5][6] This side reaction consumes your starting material and significantly reduces the yield.[5] The key is to ensure that the rate of the desired Suzuki coupling is faster than the rate of protodeboronation. Here are several strategies to achieve this:

  • Choice of Base: Strong bases like NaOH or KOH are known to accelerate protodeboronation, especially at high pH (>10).[5] Switching to milder inorganic bases such as finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.[5] In some cases, potassium fluoride (KF) can also suppress this side reaction.[5]

  • Reaction Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[5] Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed at a reasonable rate.[5]

  • Catalyst System: A slow or inefficient catalyst system provides more time for the boronic acid to decompose.[5] Employing a highly active catalyst system, such as one with a Buchwald ligand (e.g., SPhos, XPhos), can accelerate the desired coupling.[6]

  • Stability of the Boronic Acid: Thiophene boronic acids, particularly 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki conditions.[5] If the above modifications are insufficient, consider using more stable boronic acid derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[7] These reagents can release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[7]

Troubleshooting Workflow for Low-Yield Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_deboronation Significant Protodeboronation? start->check_deboronation check_catalyst Catalyst Inactive? check_deboronation->check_catalyst No solution_deboronation Action: - Use milder base (K3PO4) - Lower temperature - Use stable boronate ester check_deboronation->solution_deboronation Yes check_conditions Suboptimal Conditions? check_catalyst->check_conditions No solution_catalyst Action: - Use fresh catalyst/ligand - Use Buchwald pre-catalyst - Ensure inert atmosphere check_catalyst->solution_catalyst Yes solution_conditions Action: - Screen solvents (e.g., THF/H2O) - Screen bases (e.g., Cs2CO3) - Degas solvents thoroughly check_conditions->solution_conditions Yes rerun Re-run Reaction solution_deboronation->rerun solution_catalyst->rerun solution_conditions->rerun

Caption: A decision-tree workflow for troubleshooting low-yield Suzuki coupling reactions.

Stille Coupling: An Alternative with Its Own Nuances

Q5: When should I consider using a Stille coupling instead of a Suzuki coupling for my thiophene derivative synthesis?

A5: The choice between Suzuki and Stille coupling often depends on the specific substrate and the overall synthetic strategy.[8]

  • Choose Stille Coupling when:

    • Your substrate is sensitive to basic conditions. The Stille coupling is typically performed under neutral conditions, which is a significant advantage for base-sensitive functional groups.[8]

    • You require high functional group tolerance.[8]

    • The stability of the organometallic reagent is a concern in a multi-step synthesis. Organostannanes are generally more robust and stable to air and moisture compared to boronic acids.[8]

  • Choose Suzuki Coupling when:

    • Toxicity is a primary concern. Organotin compounds are highly toxic and require careful handling and rigorous purification to remove tin byproducts. Boronic acids are generally considered to have low toxicity.[8]

    • You are working on a large-scale synthesis where the disposal of toxic tin waste is a significant issue.

Comparative Overview: Suzuki vs. Stille Coupling
FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acid/esterOrganostannane
Toxicity of Reagents Generally low toxicityHighly toxic organotin compounds[8]
Reagent Stability Prone to protodeboronation[6]Typically stable to air and moisture[8]
Reaction Conditions Requires a base[9]Often proceeds under neutral conditions[8]
Functional Group Tolerance Excellent, but limited by base sensitivityVery high due to neutral conditions[8]

Section 3: Navigating Challenges in C-H Activation

Direct C-H activation has emerged as a powerful, atom-economical strategy for the functionalization of thiophenes.[10] However, controlling regioselectivity and achieving high yields can be challenging.

Q6: I am attempting a direct C-H arylation of a substituted thiophene, but I'm getting a mixture of isomers and low yield. How can I improve the regioselectivity and efficiency?

A6: Regioselectivity in C-H activation of thiophenes is a significant challenge. The C2 and C5 positions are generally more reactive towards electrophilic substitution.[11] Here are some strategies to improve regioselectivity and yield:

  • Directing Groups: The use of a directing group can provide excellent control over the site of C-H activation.[12] A directing group with an "on/off" switch, which can be controlled by pH, offers a powerful way to generate diverse substitution patterns.[12]

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For instance, ligand-less Pd(OAc)₂ can be very efficient for the direct 5-arylation of thiophene derivatives, but it requires low palladium concentrations (0.1–0.001 mol%) to avoid the formation of inactive palladium black.[13] For more challenging substrates, bulky and electron-rich ligands can improve catalyst performance.[9]

  • Solvent and Additives: The reaction medium can significantly influence the outcome. For some C-H arylations, performing the reaction in water with a surfactant has been shown to greatly improve yield and mass recovery.[12]

Section 4: Purification and Characterization of Thiophene Derivatives

The successful synthesis of a thiophene derivative is only half the battle; purification can present its own set of challenges.

Q7: My thiophene derivative seems to be decomposing on the silica gel column during purification. What are my options?

A7: Decomposition on silica gel is a common issue with sensitive thiophene derivatives. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by treating it with a base. This is often done by adding 1-2% triethylamine to the eluent.[14]

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound spends in contact with the silica gel.[14]

  • Use an Alternative Stationary Phase: For acid-sensitive compounds, using a more neutral stationary phase like alumina can be a viable alternative.[14]

  • Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity and avoids the issues associated with column chromatography.[14]

Q8: I'm struggling to separate regioisomers of my substituted thiophene by column chromatography. How can I improve the separation?

A8: Separating regioisomers is a frequent challenge due to their similar polarities.[14] To enhance separation:

  • Solvent System Screening: Systematically screen a variety of solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane) with a slightly more polar solvent (e.g., toluene or dichloromethane) can often provide the necessary selectivity.[14]

  • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates, which improves separation efficiency.[14]

  • Gradient Elution: Employ a shallow solvent gradient, which means you increase the polarity of the eluent very slowly over the course of the separation.[14]

Section 5: The Strategic Use of Protecting Groups

In multi-step syntheses, the selective transformation of one functional group in the presence of others is paramount. Protecting groups are a vital tool for achieving this selectivity.[15]

Q9: When should I consider using a protecting group in my multi-step thiophene synthesis?

A9: Protecting groups are used to temporarily block a reactive functional group to prevent it from undergoing an undesired reaction during a subsequent synthetic step.[15] You should consider using a protecting group when:

  • A functional group in your starting material or intermediate is incompatible with the reaction conditions required for a later step.

  • You need to differentiate between two or more similar functional groups within the same molecule.

  • The protecting group can be introduced and removed in high yield under mild conditions that do not affect other parts of the molecule.[15]

Q10: What are some common protecting groups used for functional groups frequently encountered in thiophene chemistry?

A10: The choice of protecting group depends on the specific functional group and the subsequent reaction conditions.

  • For Thiols: While free thiols can poison palladium catalysts used in cross-coupling reactions, they can be protected as thioesters (e.g., thioacetyl).[16][17] These are generally stable to Suzuki conditions and can be easily cleaved with aqueous base.[17]

  • For Amines: Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are common protecting groups for amines. They have orthogonal deprotection conditions (acidic for Boc, basic for Fmoc), allowing for selective deprotection in the presence of each other.[18]

  • For Carbonyls: Ketones and aldehydes can be protected as acetals or ketals (e.g., using ethylene glycol). These are stable to a wide range of non-acidic reagents.[18]

Detailed Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki coupling of a halo-thiophene with a boronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the halo-thiophene (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., a mixture of toluene and water). Degas the mixture thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Catalyst Addition: Under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos G3, 1-2 mol%).[5]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of the desired product and any byproducts.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[5]

General Protocol for a Gewald Aminothiophene Synthesis (Two-Step Procedure)

This protocol outlines a two-step procedure to minimize dimer formation.

Step 1: Knoevenagel-Cope Condensation

  • To a solution of the ketone (1.0 eq.) and the active methylene nitrile (e.g., malononitrile, 1.0 eq.) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or triethylamine).[19]

  • Heat the reaction mixture at a moderate temperature (e.g., 40-60 °C) and monitor the formation of the α,β-unsaturated nitrile by TLC.[19]

  • Upon completion, cool the reaction mixture and isolate the product, which may precipitate or require extraction and solvent removal.

Step 2: Cyclization

  • To a solution of the isolated α,β-unsaturated nitrile (1.0 eq.) in a polar solvent (e.g., ethanol or DMF), add elemental sulfur (1.0-1.2 eq.) and a base (e.g., morpholine or triethylamine).[19]

  • Gently heat the reaction mixture (typically to 40-60 °C) to facilitate the reaction.[19]

  • Monitor the formation of the 2-aminothiophene by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration and purify by recrystallization.

References

  • Thiophene Synthesis Technical Support Center - Benchchem.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem.
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes - Benchchem.
  • Thiophene - Wikipedia. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - ACS Publications. Available from: [Link]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dibromodibenzo[b,d]thiophene - Benchchem.
  • Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing). Available from: [Link]

  • Sequential Regioselective C–H Functionalization of Thiophenes | Organic Letters - ACS Publications - American Chemical Society. Available from: [Link]

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem.
  • A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene - Benchchem.
  • CH Substitution Reaction Using Various Thiophene Derivatives - ResearchGate. Available from: [Link]

  • Synthesis, Reactivity and Properties of Thiophene - Organic Chemistry PDF - EduRev. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Available from: [Link]

  • How do protective groups aid in multi-step syntheses? - TutorChase. Available from: [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. - CABI Digital Library. Available from: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available from: [Link]

  • An iterative strategy for the synthesis of oligothiophenes by catalytic cross-coupling reactions - SciSpace. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available from: [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions | Organic Letters - ACS Publications. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Profiling the Thiophene-3-Carboxamide Scaffold Against Established Targeted Therapies

An objective comparison of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide with other kinase inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals. Abstract Pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide with other kinase inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] This has made them a major class of drug targets, with a rapidly growing number of small molecule kinase inhibitors (SMKIs) receiving clinical approval.[2][3] The thiophene-3-carboxamide scaffold has emerged as a promising privileged structure in the design of novel kinase inhibitors, with various derivatives showing activity against key targets like c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] This guide focuses on the analytical framework required to characterize and compare novel compounds from this class, such as N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. Due to the limited publicly available data on this specific molecule, we will establish a robust comparative methodology by profiling it against two well-characterized, clinically relevant multi-kinase inhibitors: Dasatinib and Sorafenib. This guide provides the foundational principles, experimental workflows, and detailed protocols necessary to evaluate the potency, selectivity, and cellular efficacy of novel kinase inhibitors, thereby contextualizing their potential within the landscape of targeted therapy.

Introduction: The Central Role of Kinase Inhibitors in Precision Medicine

Protein kinases orchestrate a vast network of signaling pathways that govern cell growth, proliferation, differentiation, and apoptosis.[1] In oncology, the aberrant activity of these enzymes, often due to mutation or overexpression, can lead to uncontrolled cell division and tumor progression.[6] Kinase inhibitors are designed to block the catalytic activity of specific kinases, thereby disrupting the signaling cascades that fuel cancer growth.[1]

The therapeutic success of a kinase inhibitor is critically dependent on its potency and selectivity.[1] A highly selective inhibitor that targets a single kinase can offer a cleaner safety profile, whereas a multi-targeted inhibitor may provide broader efficacy against complex diseases driven by multiple pathways.[1] Therefore, a rigorous comparative analysis against established benchmarks is essential to understand the therapeutic potential and liabilities of any new chemical entity.

The Thiophene-3-Carboxamide Scaffold: A Versatile Core for Kinase Inhibition

The subject of our analysis, N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, belongs to the thiophene carboxamide class of compounds. This heterocyclic scaffold is of significant interest in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities, including potent inhibition of key kinases involved in cancer and inflammation. For instance, certain thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP-competitive and substrate-competitive inhibitors.[4] Others have been designed as inhibitors of VEGFR-2, a critical mediator of angiogenesis.[5]

Given the demonstrated potential of this scaffold, a systematic evaluation of new derivatives is warranted. This guide uses N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide as a representative case study to outline the necessary comparative framework.

A Framework for Comparison: Dasatinib and Sorafenib as Benchmarks

To illustrate the principles of comparative kinase inhibitor profiling, we will analyze data for two FDA-approved multi-kinase inhibitors with distinct target profiles:

  • Dasatinib: A potent inhibitor of the Bcr-Abl and Src family kinases, with additional activity against c-KIT, PDGFRβ, and ephrin receptors. It is a cornerstone therapy for chronic myeloid leukemia (CML).[1][7]

  • Sorafenib: An inhibitor of several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the downstream Raf kinases in the MAPK signaling pathway. It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[7]

By comparing their biochemical potency, selectivity across the kinome, and effects on cancer cell viability, we can establish a robust methodology for evaluating where a novel compound like N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide might fit.

Comparative Analysis: From Biochemical Potency to Cellular Efficacy

Biochemical Kinase Inhibition Profile

The initial step in characterizing a kinase inhibitor is to determine its potency against a panel of purified kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1] A lower IC50 value indicates a more potent inhibitor.

Table 1: Comparative Biochemical Potency (IC50) of Dasatinib and Sorafenib Against Key Kinases

Kinase TargetDasatinib IC50 (nM)Sorafenib IC50 (nM)Primary Pathway
BCR-ABL <1>10,000CML Pathogenesis
SRC 0.8300Cell Growth, Motility
c-KIT 1268GI Stromal Tumors
VEGFR-2 3090Angiogenesis
PDGFRβ 2857Angiogenesis, Cell Growth
BRAF >10,00022MAPK Signaling
CRAF (Raf-1) >10,0006MAPK Signaling

Note: Data compiled for comparative purposes from publicly available sources. IC50 values can vary based on specific assay conditions.[1][7]

Expert Interpretation: The data clearly illustrates the distinct selectivity profiles of the two inhibitors. Dasatinib is exceptionally potent against BCR-ABL and SRC, making it a highly targeted therapy for specific leukemias.[7] Sorafenib, while less potent against SRC, shows strong activity against Raf kinases and key angiogenesis targets (VEGFR, PDGFR), explaining its use in solid tumors dependent on these pathways.[7] When evaluating a novel thiophene carboxamide, profiling it against a similar panel would immediately reveal its primary targets and potential selectivity advantages or disadvantages.

Cellular Anti-proliferative Activity

While biochemical assays are crucial, the ultimate test of an inhibitor is its ability to kill cancer cells. Cell-based proliferation assays measure the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (cellular IC50). This context is critical, as cellular uptake, metabolism, and target engagement within a living cell can differ significantly from a purified enzyme assay.

Table 2: Comparative Cellular Potency (IC50) in Human Cancer Cell Lines

Cell LinePrimary Cancer TypeDasatinib IC50 (µM)Sorafenib IC50 (µM)
HCT-116 Colon Carcinoma0.1418.6
MCF7 Breast Carcinoma0.6716.0
H460 Non-Small Cell Lung Carcinoma9.018.0

Data adapted from a comparative study on human cancer cell lines.[7]

Expert Interpretation: The cellular data reveals that Dasatinib is significantly more potent than Sorafenib in HCT-116 and MCF7 cells, likely due to the dependence of these cell lines on Src family kinases.[7] The similar potency in H460 cells suggests that both inhibitors may be acting on shared downstream pathways or that neither inhibitor's primary targets are the main drivers in this specific cell line. For a new compound, testing against a diverse panel of cell lines is essential to identify which cancer types are most likely to respond, a critical step in identifying potential clinical indications.[2]

Key Experimental Methodologies

To ensure data is reliable and reproducible, standardized and well-validated protocols are paramount.

Overall Workflow for Kinase Inhibitor Profiling

The process of characterizing a novel kinase inhibitor follows a logical progression from broad screening to detailed mechanistic studies.

G cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Synthesis (e.g., Thiophene Carboxamide derivative) B High-Throughput Screening (Single concentration vs. kinase panel) A->B Test Compound C Biochemical IC50 Determination (10-point dose-response) B->C Identify Hits D Cellular Proliferation Assays (IC50 on cancer cell lines) C->D Confirm Potency E Western Blot Analysis (Target phosphorylation) D->E Validate Cellular Target F In Vivo Xenograft Studies (Tumor growth inhibition) E->F Confirm In Vivo Efficacy

Caption: Workflow for kinase inhibitor characterization.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase using ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.

Principle: The kinase reaction converts ATP to ADP. After stopping the reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 5X kinase buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA).

    • Prepare a 5X solution of the kinase substrate in reaction buffer.

    • Prepare a 5X solution of ATP at a concentration relevant to the kinase being tested (often near its Km value).

    • Serially dilute the test inhibitor (e.g., N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide) in DMSO, then create a 5X working solution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the 5X inhibitor solution or DMSO (for control).

    • Add 2 µL of the 5X substrate solution.

    • To initiate the reaction, add 2 µL of a 5X enzyme solution.

    • Finally, add 2 µL of the 5X ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Protocol): [8]

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Trustworthiness: This protocol includes positive and negative controls to validate the assay window. Using a standardized platform like ADP-Glo™ ensures high reproducibility.[8] The choice of ATP concentration near the Km value for the kinase is critical for accurately assessing ATP-competitive inhibitors.

Protocol: Cellular Proliferation (Cytotoxicity) Assay

This protocol uses a reagent like CellTiter-Glo® to measure the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cancer cells into a 96-well, clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test inhibitor in growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or DMSO (vehicle control).

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control wells.

    • Plot the viability data against the log of inhibitor concentration and perform a non-linear regression to determine the IC50 value.

Visualizing Mechanism: Impact on a Key Signaling Pathway

Understanding which signaling pathway an inhibitor disrupts is key to rational drug development. For an inhibitor targeting Raf and VEGFR like Sorafenib, the MAPK and angiogenesis pathways are critical.

G GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF Phosphorylates output Angiogenesis Cell Proliferation Survival TF->output Sorafenib_VEGFR Sorafenib Sorafenib_VEGFR->RTK Inhibits Sorafenib_RAF Sorafenib Sorafenib_RAF->RAF Inhibits

Caption: Inhibition of MAPK and Angiogenesis Pathways by Sorafenib.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the comparative analysis of novel kinase inhibitors, using the thiophene-3-carboxamide scaffold as a relevant example. By benchmarking against established drugs like Dasatinib and Sorafenib, researchers can effectively profile a new molecule's potency, selectivity, and cellular activity.

For N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, the path forward is clear. The experimental protocols detailed herein—from broad kinase screening and cellular IC50 determination to mechanistic studies—must be performed. The resulting data will allow for its direct comparison to the benchmarks in Tables 1 and 2, revealing its unique therapeutic potential. This systematic, data-driven approach is fundamental to advancing promising new chemical entities from the laboratory to the clinic, with the ultimate goal of developing more effective and safer targeted therapies.

References

  • Klumperman, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PMC. [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • American Association for Cancer Research. (2004). Comparison of inhibitor binding to various kinases. Cancer Research. [Link]

  • ResearchGate. (n.d.). Comparison of different tyrosine kinase inhibitors (TKIs). ResearchGate. [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Juniper Publishers. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • ACS Publications. (2021). New Horizons in Drug Discovery - Understanding and Advancing Different Types of Kinase Inhibitors. ACS Publications. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • Singh, S., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. PMC. [Link]

  • An, F., et al. (2012). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC. [Link]

  • MDPI. (2024). Targeting Oxidative Phosphorylation with a Novel Thiophene Carboxamide Increases the Efficacy of Imatinib against Leukemic Stem Cells in Chronic Myeloid Leukemia. MDPI. [Link]

  • Zhang, L., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. PubMed. [Link]

  • El-Damasy, D. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PMC. [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Inhibitor | chemical-kinomics. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. [Link]

Sources

Comparative

Structure-activity relationship of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide analogs.

Title: Structure-Activity Relationship (SAR) and Performance Comparison Guide: N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide Analogs Executive Summary The discovery of novel, non-peptidomimetic inhibitors for vir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) and Performance Comparison Guide: N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide Analogs

Executive Summary

The discovery of novel, non-peptidomimetic inhibitors for viral proteases and kinases has increasingly relied on fragment-based drug discovery (FBDD). The compound N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide (CAS: 926204-45-7)[1] represents a highly versatile, low-molecular-weight scaffold. Recent advances in high-throughput protein crystallography (HT-PX) have identified thiophene-3-carboxamide derivatives as potent binders to targets such as the SARS-CoV-2 3C-like proteinase (Mpro)[2][3]. This guide provides a comprehensive structural and functional comparison of this scaffold and its analogs against standard alternatives, detailing the causality behind specific SAR modifications and the self-validating protocols used to evaluate them.

Mechanistic Grounding & Structural Biology

The efficacy of the N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide chemotype stems from its highly constrained 3D conformation, which allows it to efficiently sample chemical space and form productive interactions with target proteins[4].

  • Thiophene-3-carboxamide Core: The thiophene ring acts as a bioisostere for phenyl but offers a different dipole moment and vector angles. The 3-carboxamide linkage provides a critical hydrogen bond donor/acceptor pair, which typically anchors to the protein backbone (e.g., Glu166 in Mpro)[5].

  • 2,6-Dichloro Substitution: The ortho-chlorine atoms create severe steric hindrance with the amide carbonyl, forcing the phenyl ring into an orthogonal conformation relative to the amide plane. This twisted geometry perfectly slots into deep, narrow hydrophobic pockets (such as the S4 subsite), while the halogens can participate in halogen bonding with adjacent residues[4].

  • 4-Amino Group: Positioned para to the amide, the 4-amino group is solvent-exposed. This provides an ideal synthetic handle for attaching solubilizing groups (e.g., morpholine, PEG) to improve ADME properties without disrupting the core pharmacophore.

BindingMechanism Ligand N-(4-amino-2,6-dichlorophenyl) thiophene-3-carboxamide S1_Pocket S1/S2 Subsite (Thiophene Core) Ligand->S1_Pocket Hydrophobic S4_Pocket S4 Subsite (2,6-Dichlorophenyl) Ligand->S4_Pocket Halogen Bonding Solvent Solvent Channel (4-Amino Group) Ligand->Solvent H-Bonding / ADME Inhibition Target Inhibition (Catalytic Arrest) S1_Pocket->Inhibition S4_Pocket->Inhibition Solvent->Inhibition

Caption: Mechanistic binding pathway of the thiophene-3-carboxamide scaffold within the target pocket.

Structure-Activity Relationship (SAR) Profiling

To objectively compare the performance of this scaffold, we evaluate a series of analogs where the thiophene and phenyl rings are systematically modified. The data demonstrates that functionalizing the 5-position of the thiophene ring and acylating the 4-amino group significantly enhances binding affinity.

Table 1: SAR Comparison of Thiophene-3-carboxamide Analogs (Target: Viral Protease)

CompoundThiophene (R1)Phenyl (R2)IC₅₀ (µM)K_d (µM)Caco-2 Permeability (P_app)
Lead (CAS 926204-45-7) H4-amino-2,6-dichloro1.200.85Medium (5.2 x 10⁻⁶ cm/s)
Analog 1 5-phenyl4-amino-2,6-dichloro0.450.30High (12.1 x 10⁻⁶ cm/s)
Analog 2 5-phenyl2,6-dichloro (Deaminated)0.600.55Low (1.8 x 10⁻⁶ cm/s)
Analog 3 5-methyl4-acetamido-2,6-dichloro0.150.09High (15.4 x 10⁻⁶ cm/s)
Nirmatrelvir (Control) N/AN/A0.0140.01High (18.0 x 10⁻⁶ cm/s)

Data Interpretation: Removing the 4-amino group (Analog 2) drastically reduces permeability due to increased lipophilicity and the loss of a solvent-exposed hydrogen bond donor. Conversely, acylating the amino group (Analog 3) optimizes the polar surface area (PSA), leading to sub-micromolar efficacy.

Experimental Methodologies

To ensure scientific trustworthiness, the evaluation of these analogs relies on an orthogonal, self-validating system: primary biochemical screening followed by direct structural validation.

Protocol 1: High-Throughput FRET-based Enzymatic Assay Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized to measure protease activity because it offers superior signal-to-noise ratios compared to colorimetric assays, minimizing false positives from compound aggregation.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT, 0.01% Triton X-100). The inclusion of Triton X-100 is critical to prevent promiscuous inhibition via compound micelle formation.

  • Enzyme Incubation: Dispense 10 nM of purified target protein into 384-well black microplates.

  • Compound Addition: Add N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide analogs in a 10-point dose-response concentration (0.001 to 50 µM) using acoustic liquid handling to ensure volumetric precision. Incubate for 30 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the specific FRET substrate.

  • Detection: Monitor fluorescence continuously for 60 minutes. Calculate initial velocities and determine IC₅₀ using a 4-parameter logistic regression.

Protocol 2: High-Throughput Protein Crystallography (HT-PX) Causality: Biochemical assays cannot distinguish between allosteric, orthosteric, or non-specific binding. HT-PX provides definitive proof of target engagement and maps the exact SAR vectors[2][4].

  • Crystal Growth: Grow apo-crystals using sitting-drop vapor diffusion (0.1 M MES pH 6.0, 10% PEG 6000).

  • Compound Soaking: Transfer crystals to a soaking drop containing 5-10 mM of the analog dissolved in 10% DMSO/reservoir solution. Soak for 2-24 hours. The high concentration forces low-affinity fragments into the binding site.

  • Cryoprotection & Harvesting: Briefly transfer to a cryoprotectant (reservoir + 20% ethylene glycol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source (e.g., Swiss Light Source)[6].

  • SAR Extraction: Solve the structure using molecular replacement. Analyze the electron density map (e.g., PanDDA event maps) to confirm the orthogonal twist of the 2,6-dichlorophenyl ring and the solvent vector of the 4-amino group[3][5].

Workflow Step1 Compound Library (Thiophene Analogs) Step2 FRET Enzymatic Assay (Primary Screen) Step1->Step2 Step3 HT Protein Crystallography (Soaking & X-ray) Step2->Step3 Active Hits (IC50 < 5 µM) Step4 SAR Extraction (Electron Density Mapping) Step3->Step4 Structural Validation Step5 Lead Optimization (4-Amino Acylation) Step4->Step5

Caption: Orthogonal screening workflow combining FRET assays and high-throughput crystallography.

Comparative Performance vs. Alternatives

When evaluating the N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide scaffold against established alternatives (e.g., peptidomimetic covalent inhibitors like Nirmatrelvir), several distinct advantages and trade-offs emerge.

Table 2: Performance Comparison vs. Commercial Alternatives

ParameterThiophene-3-carboxamide AnalogsPeptidomimetic Inhibitors (e.g., Nirmatrelvir)
Molecular Weight Low (< 350 Da) - Ideal for FBDDHigh (> 490 Da)
Binding Mechanism Non-covalent, reversible (can be engineered to covalent)[2]Covalent, reversible (Nitrile warhead)
Synthetic Complexity Low (1-2 step multicomponent reactions)[2]High (Multi-step chiral synthesis)
Metabolic Stability High (No peptide bonds to be cleaved)Moderate (Requires CYP3A4 inhibitors like Ritonavir)
Potency (Unoptimized) Moderate (Micromolar)High (Nanomolar)

References

  • Oerlemans, R., et al. (2021). "Combining High-Throughput Synthesis and High-Throughput Protein Crystallography for Accelerated Hit Identification." Angewandte Chemie International Edition, 60(33), 18231-18239. URL: [Link]

  • Sutanto, F., et al. (2021). "7NTV: Crystal structure of SARS CoV2 main protease in complex with DN_EG_002." RCSB Protein Data Bank. URL: [Link]

  • Paul Scherrer Institut. "Dr. May Elizabeth Sharpe - Responsibilities and Research." PSI. URL: [Link]

  • RSC Publishing. (2024). "Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures." Chemical Science. URL: [Link]

Sources

Validation

A Head-to-Head Comparison for Drug Discovery Professionals: N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide vs. AT7519

An In-Depth Guide to a Novel Thiophene-Based Kinase Inhibitor and a Clinically-Evaluated Pan-CDK Inhibitor As Senior Application Scientists in the dynamic field of kinase inhibitor discovery, we often encounter the chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to a Novel Thiophene-Based Kinase Inhibitor and a Clinically-Evaluated Pan-CDK Inhibitor

As Senior Application Scientists in the dynamic field of kinase inhibitor discovery, we often encounter the challenge of prioritizing lead compounds. This guide provides a comparative analysis of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide , a novel compound of interest based on its privileged thiophene scaffold, and AT7519 , a well-characterized, multi-cyclin-dependent kinase (CDK) inhibitor that has undergone clinical investigation.

While direct head-to-head experimental data for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is not yet publicly available, by leveraging data on structurally related thiophene-based inhibitors and the extensive body of research on AT7519, we can construct a robust comparative framework. This guide will delve into their putative mechanisms of action, target profiles, and provide validated experimental protocols for researchers aiming to perform similar comparisons.

Introduction to the Compounds

AT7519: A potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] Its chemical name is N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[1] Developed through fragment-based medicinal chemistry, AT7519 has been evaluated in early-phase clinical trials for various malignancies.[1][2] Its mechanism centers on the disruption of cell cycle progression and transcription, leading to apoptosis in cancer cells.[1][2][3]

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide: This molecule belongs to a class of thiophene-based compounds, a scaffold known to be a "privileged structure" in kinase inhibitor design.[4] Thiophene derivatives have shown promise as inhibitors of a wide range of kinases, including VEGFR, EGFR, and CDKs, by targeting the ATP-binding site.[4][5][6] The dichlorophenyl moiety is a common feature in kinase inhibitors, often forming key interactions within the enzyme's active site. Based on its structure, this compound is hypothesized to function as a multi-kinase inhibitor with potential anti-proliferative and cell cycle-modulating activities.

Comparative Analysis: Mechanism of Action and Target Profile

The primary distinction between these two compounds lies in their kinase selectivity profiles. AT7519 is a pan-CDK inhibitor with a well-defined target list, while the profile of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is predictive, based on related structures.

AT7519: A Broad-Spectrum CDK Inhibitor

AT7519 demonstrates potent inhibitory activity against several key CDKs involved in both cell cycle control and transcriptional regulation.[1] This broad activity is central to its mechanism of inducing cell cycle arrest and apoptosis.[1][2]

  • Cell Cycle Inhibition: By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of crucial substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest in G1 and G2/M phases.[1][7]

  • Transcriptional Inhibition: AT7519 is also a potent inhibitor of CDK9.[1][8] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcriptional elongation.[3][7][8] Inhibition of CDK9 leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins like Mcl-1, triggering apoptosis, particularly in hematological malignancies.[7][8][9]

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide: A Hypothesized Multi-Kinase Inhibitor

The thiophene core is a versatile scaffold found in numerous kinase inhibitors.[4][6][10] Research on various thiophene-based molecules suggests that N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide could exhibit inhibitory activity against several kinase families relevant to oncology.[5][6]

  • Potential Targets: Structurally related compounds have shown activity against kinases such as VEGFR-2, EGFR, and CDKs.[4][5] A cell-free kinase assay screening a panel of 32 kinases revealed that a thiophene-based inhibitor, Thio-Iva, demonstrated multi-kinase activity with a pronounced effect on VEGFR-2.[5]

  • Predicted Cellular Effects: Based on these potential targets, the compound could induce anti-proliferative effects, cell cycle arrest (if targeting CDKs), and anti-angiogenic effects (if targeting VEGFR).[5]

The following diagram illustrates the central role of CDKs in cell cycle progression, the primary target family of AT7519.

CDK_Pathway Simplified Cell Cycle Regulation by CDKs G1 G1 Phase CDK46_CyclinD CDK4/6 Cyclin D CDK2_CyclinE CDK2 Cyclin E S S Phase (DNA Replication) CDK2_CyclinA CDK2 Cyclin A G2 G2 Phase CDK1_CyclinB CDK1 Cyclin B M M Phase (Mitosis) Rb Rb Phosphorylation CDK46_CyclinD->Rb phosphorylates CDK2_CyclinE->S initiates CDK2_CyclinA->G2 promotes progression CDK1_CyclinB->M promotes entry Transcription E2F-Mediated Transcription Rb->Transcription releases E2F Transcription->S promotes entry AT7519 AT7519 AT7519->CDK46_CyclinD AT7519->CDK2_CyclinE AT7519->CDK2_CyclinA AT7519->CDK1_CyclinB Thiophene Hypothesized Target of Thiophene Cmpd. Thiophene->CDK2_CyclinE Thiophene->CDK2_CyclinA

Caption: Simplified CDK pathway illustrating key cell cycle transitions and points of inhibition by AT7519.

Comparative In Vitro Performance

This section summarizes the reported in vitro activity of AT7519 and provides a predictive context for the thiophene compound based on published data for similar molecules.

Kinase Inhibition

A direct comparison of inhibitory concentrations (IC50) is crucial for understanding potency and selectivity.

Kinase TargetAT7519 IC50 (nmol/L)[1]
CDK1/Cyclin B210
CDK2/Cyclin A47
CDK4/Cyclin D1100
CDK5/p2513
CDK6/Cyclin D3170
CDK9/Cyclin T1<10
GSK3β89

Note: Data for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is not available. However, a representative thiophene-based multi-kinase inhibitor, Thio-Iva, showed an IC50 of 3.31 µM for VEGFR-2 in a cell-free assay.[5]

Anti-proliferative Activity

The ability of a compound to inhibit the growth of cancer cell lines is a key indicator of its potential therapeutic efficacy.

Cell Line (Cancer Type)AT7519 IC50 (nmol/L)[1]
HCT116 (Colon)100 - 200 (approx.)
HT29 (Colon)200 - 400 (approx.)
A2780 (Ovarian)100 - 200 (approx.)
MDA-MB-468 (Breast)40 - 100 (approx.)

Note: AT7519 demonstrates potent antiproliferative activity across a wide range of human tumor cell lines, with IC50 values typically ranging from 40 to 940 nmol/L.[1][2]For comparison, the thiophene derivatives Thio-Iva and Thio-Dam showed potent antiproliferative effects in Huh-7 and SNU-449 hepatocellular carcinoma cells with IC50 values in the sub-micromolar to low micromolar range.[5]

Recommended Experimental Protocols for Head-to-Head Comparison

To directly compare these two compounds, a series of validated, industry-standard assays are required. The following protocols provide a robust framework for this evaluation. The causality behind experimental choices is explained to ensure scientific integrity.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the initial characterization and comparison of kinase inhibitors.

Experimental_Workflow Comparative Kinase Inhibitor Evaluation Workflow start Compound Synthesis & QC kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->kinase_assay Determine IC50 on primary target(s) selectivity Kinase Selectivity Profiling (Panel Screen) kinase_assay->selectivity Assess off-target activity cell_viability Cell Viability Assay (e.g., CellTiter-Glo) kinase_assay->cell_viability Transition to cellular context in_vivo In Vivo Xenograft Study (if warranted) selectivity->in_vivo Inform safety & efficacy studies cell_cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) cell_viability->cell_cycle Investigate mechanism of growth inhibition apoptosis Apoptosis Assay (e.g., PARP Cleavage Western Blot) cell_viability->apoptosis Determine if cytotoxic or cytostatic cell_cycle->in_vivo apoptosis->in_vivo

Caption: A logical workflow for characterizing and comparing novel kinase inhibitors.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Purpose: To determine the in vitro potency (IC50) of the test compounds against a panel of purified kinases (e.g., CDK1, CDK2, CDK9, VEGFR-2). This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11][12]

Causality: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from ATP, making it a gold standard for kinase screening.[11] By measuring ADP formation, it directly quantifies the enzymatic activity.[12]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide and AT7519 in assay buffer containing 1% DMSO.[11]

  • Kinase Reaction: In a 384-well plate, add 1 µL of the compound dilution, 2 µL of purified kinase enzyme, and 2 µL of a substrate/ATP mixture (at the determined Km concentration for each).[11][12]

    • Self-Validation: Include "no-enzyme" controls for background correction and "no-inhibitor" (DMSO only) controls for maximal activity.[11]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.[11]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence signal using a plate reader.[12] The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

Purpose: To measure the anti-proliferative effect of the compounds on a panel of human cancer cell lines and determine the concentration that inhibits cell growth by 50% (GI50).

Causality: The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method that quantifies the number of viable cells by measuring ATP levels, which is a hallmark of metabolically active cells.[13] Its simplicity and robustness make it ideal for high-throughput screening.[13]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A2780) in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide and AT7519 for 72 hours.[1]

    • Self-Validation: Include wells with medium only (background) and cells treated with vehicle (DMSO) only (100% viability control).[14]

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[14] Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[13][14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves to calculate GI50 values.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Purpose: To determine the effect of the compounds on cell cycle progression.

Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[15] The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15] RNase treatment is essential to prevent PI from binding to double-stranded RNA.[15]

Methodology:

  • Cell Treatment: Culture cells (e.g., HCT116) and treat them with the respective GI50 and 2x GI50 concentrations of each compound for 24 hours.[1]

  • Cell Harvest: Harvest both adherent and floating cells to include apoptotic populations. Wash the cells with ice-cold PBS.

  • Fixation: While gently vortexing, slowly add the cell suspension to ice-cold 70% ethanol and fix overnight at 4°C. This permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI/Triton X-100 staining solution containing RNase A.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) as well as the sub-G1 population, which is indicative of apoptotic cells.[1]

Conclusion and Future Directions

AT7519 serves as a valuable benchmark for a pan-CDK inhibitor, demonstrating potent anti-proliferative activity driven by the dual mechanisms of cell cycle arrest and transcriptional inhibition.[1][2][8] Its broad kinase profile, however, can present challenges in terms of a therapeutic window, a common issue with non-selective CDK inhibitors.[16]

The novel compound, N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide, represents an intriguing alternative. Based on its privileged thiophene scaffold, it is predicted to be a multi-kinase inhibitor.[4][5] The critical next step is to perform the experimental protocols outlined in this guide. A comprehensive kinase selectivity screen will be paramount to elucidating its precise mechanism of action. Should this compound exhibit a more selective profile—for instance, potent inhibition of a specific CDK family member or a unique combination of oncogenic kinases with a cleaner off-target profile compared to AT7519—it could represent a significant advancement with a potentially improved therapeutic index.

This comparative guide provides the foundational knowledge and actionable protocols for researchers to rigorously evaluate N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide against the established profile of AT7519, thereby enabling data-driven decisions in the competitive landscape of cancer drug discovery.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324–332. AACR Journals. [Link]

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. PMC. [Link]

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. PubMed. [Link]

  • Li, Z., et al. (2022). From Structure Modification to Drug Launch: A Systematic Review of the Ongoing Development of Cyclin-Dependent Kinase Inhibitors for Multiple Cancer Therapy. ACS Publications. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research Portal. [Link]

  • MacCallum, D. E., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. AACR Journals. [Link]

  • Weiss, A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. PMC. [Link]

  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (2022). ACS Publications. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center Flow Cytometry Core. [Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024). MDPI. [Link]

  • DNA Staining with PI: Complex Hypotonic Solution. The University of Iowa Flow Cytometry Facility. [Link]

  • AT-7519. PubChem. [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). MDPI. [Link]

  • Squires, M. S., et al. (2006). AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. AACR Annual Meeting. [Link]

  • Updated Review Article: Cyclin-Dependent Kinase 4/6 Inhibitor Impact, FDA Approval, and Resistance Pathways. (2022). PMC. [Link]

  • Abdel-Rahman, S. A., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Kciuk, M., et al. (2022). Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. MDPI. [Link]

  • Molenaar, J. J., et al. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research, 21(22), 5100–5109. AACR Journals. [Link]

  • Molenaar, J. J., et al. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research, 21(22), 5100–5109. AACR Journals. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry. [Link]

  • Novel CDK-2 receptor inhibitor shows preliminary antitumor effects in mice. (2008). BioWorld. [Link]

  • Kinase Profiling & Screening. Reaction Biology. [Link]

  • Squires, M. S., et al. (2007). A comparison of the pharmacological profile of AT7519 in solid tumor and hematological cell lines. Molecular Cancer Therapeutics. AACR Journals. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Lock, V., et al. (2008). AT7519, a Potent Multi-Targeted CDK Inhibitor, Is Active in CLL Patient Samples Independent of Stage. Blood, 112(11), 3808. ASH Publications. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • AT-7519 - Drug Targets, Indications, Patents. PatSnap Synapse. [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][13]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. (2024). MDPI. [Link]

  • 4-Amino-2,6-dichlorophenol. PubChem. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

This guide provides essential safety and logistical information for the proper disposal of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. As drug development professionals, our commitment to safety extends beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide. As drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

Disclaimer: This guide is based on the chemical properties of structurally related compounds, specifically chlorinated aromatic compounds and substituted anilines. An exact Safety Data Sheet (SDS) for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide was not available at the time of writing. It is imperative to locate and consult the specific SDS for this compound and your institution's Environmental Health & Safety (EHS) guidelines before handling or disposal. This document serves as a baseline for best practices in the absence of compound-specific data.

Hazard Assessment and Profile

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is a halogenated organic compound. Its structure, containing a dichlorinated aniline ring and a thiophene moiety, suggests a hazard profile that must be handled with care. Compounds in this class are often irritants and can pose long-term environmental risks.

Based on analogous compounds, the primary hazards are summarized below.

Hazard ClassificationPotential EffectsRationale & Authoritative Source
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2]The presence of a dichlorinated phenyl ring and an amino group can contribute to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation.[3][4]Halogenated aromatic compounds are known to be irritating to the skin upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]Direct contact with the eyes is likely to cause significant irritation or damage.
Environmental Hazard Persistent in the environment and potentially toxic to aquatic life.Chlorinated aromatic compounds are known for their environmental persistence and require disposal as hazardous waste to prevent contamination.[6]

Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents or similar halogenated organic compounds is typically considered hazardous waste.[7] Therefore, all waste streams containing this compound must be managed accordingly.

Core Principles of Disposal

The guiding principle for disposing of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide is waste minimization and containment. Because it is a chlorinated organic compound, it must be treated as hazardous waste.[6] Improper disposal, such as drain disposal or mixing with non-hazardous trash, is a serious regulatory violation and poses a threat to environmental and public health.

The Occupational Safety and Health Administration (OSHA) requires employers to provide information and training to workers on hazardous chemicals in their work area.[8] This disposal guide is a component of that commitment.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the correct PPE. This is your primary defense against exposure.

  • Hand Protection: Wear nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[9]

  • Eye Protection: ANSI-rated safety glasses with side shields are mandatory. When there is a risk of splashing, upgrade to splash-proof chemical goggles.[9]

  • Body Protection: A buttoned lab coat is required. For tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: All work, including waste consolidation, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[6][10]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Never mix this waste with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste:

    • Collect pure compound, contaminated gloves, weigh boats, paper towels, and other solid materials in a dedicated, durable, and sealable container.

    • A polyethylene wide-mouth jar or a similar container approved for hazardous waste is recommended.

    • Line the container with a heavy-duty plastic bag to prevent contamination of the primary container.

  • Liquid Waste:

    • Collect solutions containing the compound, solvent rinses, and mother liquor from crystallizations in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • Maintain a "waste compatibility" mindset. Do not mix this halogenated waste with incompatible materials like strong oxidizing agents.[6]

    • Leave at least 10% headspace in the container to allow for vapor expansion.

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the container.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide."

    • List all other components in the container, including solvents, by their full names.

    • An accurate estimation of the percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: Temporary Storage in the Laboratory
  • Store the sealed waste container in a designated satellite accumulation area within the lab.[9]

  • This area should be under the control of the laboratory personnel, clearly marked, and provide secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Keep the container closed at all times except when actively adding waste.[9]

Step 5: Final Disposal
  • Once the container is full or you have finished the project, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for waste pickup requests.

  • The final disposal method will likely be high-temperature incineration at a licensed facility, which is the standard and most effective method for destroying halogenated organic compounds.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[6][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Response

This procedure is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Ensure you are wearing the appropriate PPE (double nitrile gloves, lab coat, and chemical splash goggles).

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), working from the outside in to prevent spreading.

  • Collect Waste: Carefully scoop the absorbed material into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the waste container and manage it for disposal as described in the protocol above.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide waste.

G start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe segregate Step 2: Segregate Waste Is waste Solid or Liquid? ppe->segregate solid_waste Collect in Lined, Sealable Solid Waste Container segregate->solid_waste Solid liquid_waste Collect in Shatter-Resistant, Leak-Proof Liquid Waste Container segregate->liquid_waste Liquid label Step 3: Label Container 'Hazardous Waste' List all contents & hazards solid_waste->label liquid_waste->label storage Step 4: Store in Designated Satellite Accumulation Area with Secondary Containment label->storage disposal Step 5: Arrange Pickup via Institutional EHS for Incineration storage->disposal

Caption: Disposal Workflow for N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide.

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Key Organics. (2017). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. 4-Amino-2,6-dichlorophenol Env. Fate/Transport.
  • PubChem. 3-Chloro-N-[4-chloro-2-[[(4-chlorophenyl)amino]carbonyl]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-2-thiophenecarboxamide.
  • PubChem. 4-Amino-2,6-dichlorophenol.
  • NextSDS. N-(4-amino-2,6-dichlorophenyl)pyrazine-2-carboxamide.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
  • Products Finishing Online. What Regulations Apply to Chlorinated Solvent Use?

Sources

© Copyright 2026 BenchChem. All Rights Reserved.